N-cyclopropylpyridine-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12,10-7-4-5-7)8-3-1-2-6-9-8/h1-3,6-7,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYXEULDNASXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Potential Mechanisms of Action of N-cyclopropylpyridine-2-sulfonamide
Disclaimer: As of November 2025, a thorough review of publicly available scientific literature, patents, and clinical trial databases did not yield specific information on the mechanism of action, biological targets, or quantitative data for N-cyclopropylpyridine-2-sulfonamide. Therefore, this document provides a prospective analysis of its potential mechanisms of action based on its core structural motifs: a sulfonamide group and a pyridine ring. The information presented herein is based on the activities of structurally related compounds and should be considered theoretical until experimentally validated for this compound.
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1][2] Depending on the substituents on the sulfonamide nitrogen and the aromatic ring, these compounds can act as antibacterial, anticancer, anti-inflammatory, or diuretic agents.[1][3] The inclusion of a pyridine ring can further influence the molecule's pharmacological properties.[4] This guide will explore the most plausible mechanisms of action for this compound based on established activities of analogous compounds.
Potential Mechanism 1: Dihydropteroate Synthase (DHPS) Inhibition
The archetypal mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, making this pathway an excellent target for selective toxicity.[3] Sulfonamides act as competitive inhibitors of the DHPS substrate, para-aminobenzoic acid (PABA).[3]
The following table summarizes the inhibitory activity of various sulfonamides against DHPS from different organisms.
| Compound | Organism | IC50 (µM) |
| Sulfapyridine | Pneumocystis carinii | 0.18 |
| Sulfamethoxazole | Escherichia coli | 25 |
| Dapsone | Mycobacterium leprae | 0.1 |
Objective: To determine if this compound inhibits bacterial DHPS activity.
Materials:
-
Recombinant bacterial DHPS enzyme
-
Dihydropteridine pyrophosphate (DHPP)
-
Para-aminobenzoic acid (PABA), with a radiolabeled variant (e.g., [3H]PABA)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
Scintillation vials and scintillation fluid
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in the assay buffer.
-
In a microplate, combine the assay buffer, DHPP, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding recombinant DHPS enzyme and [3H]PABA.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding an acid (e.g., trichloroacetic acid).
-
Separate the radiolabeled product (dihydropteroate) from the unreacted [3H]PABA using a suitable method (e.g., charcoal adsorption or chromatography).
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Calculate the percentage of DHPS inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Potential Mechanism 2: Kinase Inhibition
Many small molecules containing sulfonamide and pyridine moieties have been developed as potent kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is one such kinase target implicated in angiogenesis.
| Compound | Kinase Target | Ki or IC50 |
| BMS-605541 | VEGFR-2 | Ki = 49 nM[5] |
| Compound 22c | PI3Kα | IC50 = 0.22 nM |
| Compound 22c | mTOR | IC50 = 23 nM |
Objective: To evaluate the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate luminometer
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a white microplate, add the test compound, recombinant VEGFR-2 enzyme, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate luminometer. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Potential Mechanism 3: Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of CAs has therapeutic applications in glaucoma, diuresis, and epilepsy. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.
| Compound | Carbonic Anhydrase Isoform | Ki (nM) |
| Acetazolamide | hCA II | 12 |
| Dorzolamide | hCA II | 0.5 |
| Brinzolamide | hCA II | 3.1 |
Objective: To measure the inhibitory effect of this compound on carbonic anhydrase activity.
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
Substrate: 4-nitrophenyl acetate (4-NPA)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-SO4, pH 7.6)
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent.
-
The assay measures the CA-catalyzed hydrolysis of 4-NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
-
In a cuvette, add the assay buffer and the desired concentration of the test compound.
-
Add the CA enzyme and incubate for a short period (e.g., 5 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a stock solution of 4-NPA in a water-miscible organic solvent like acetonitrile.
-
Immediately record the increase in absorbance at 400 nm over time using the spectrophotometer.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, its chemical structure suggests several plausible biological targets. Based on the extensive history of sulfonamide and pyridine-containing compounds in drug discovery, this molecule could potentially function as a DHPS inhibitor with antibacterial properties, a kinase inhibitor for applications in oncology or inflammatory diseases, or a carbonic anhydrase inhibitor. The experimental protocols detailed in this guide provide a roadmap for the systematic investigation of these potential mechanisms. Definitive characterization of the pharmacological profile of this compound will require rigorous experimental validation.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Latent Potential of N-Cyclopropylpyridine-2-Sulfonamide Derivatives: A Technical Guide to a Promising Chemical Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-cyclopropylpyridine-2-sulfonamide core represents a compelling, yet underexplored, scaffold in medicinal chemistry. While the broader class of pyridine sulfonamides has been extensively investigated for a range of therapeutic applications—including as anticancer, anti-inflammatory, and antimicrobial agents—literature specifically detailing the biological activities of this compound derivatives is notably scarce. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of a closely related and structurally analogous class of compounds: N-cyclopropylpyridine-2-carboxamide (picolinamide) derivatives. The insights gleaned from these analogues offer a strong foundation for predicting the potential biological activities and guiding future research into the this compound series. This document summarizes key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and structure-activity relationships to facilitate further exploration of this promising chemical space.
Biological Activity of N-Cyclopropylpyridine-2-Carboxamide Analogues
Recent research has highlighted the potent insecticidal activity of N-cyclopropyl picolinamide derivatives, particularly when incorporated into an isoxazoline framework. These compounds have been shown to be effective against a range of agricultural pests.
Quantitative Data Summary
The insecticidal efficacy of various N-cyclopropyl picolinamide derivatives has been quantified, with key findings summarized in the table below. The data is presented as the median lethal concentration (LC₅₀) in milligrams per liter (mg/L).
| Compound ID | Target Pest | LC₅₀ (mg/L) |
| FSA37 | Plutella xylostella (Diamondback Moth) | 0.077 |
| FSA37 | Spodoptera litura (Tobacco Cutworm) | 0.104 |
| FSA37 | Spodoptera exigua (Beet Armyworm) | 0.198 |
| Fluxametamide | Plutella xylostella | 0.605 |
| Fluxametamide | Spodoptera litura | 0.853 |
| Fluxametamide | Spodoptera exigua | 1.254 |
Data extracted from a study on isoxazoline cyclopropyl-picolinamide derivatives as potential insecticides.
Experimental Protocols
General Synthesis of N-Cyclopropyl Picolinamide Derivatives
The synthesis of the N-cyclopropyl picolinamide core typically involves the coupling of picolinic acid or its activated derivatives with cyclopropylamine. The following is a generalized protocol:
-
Activation of Picolinic Acid: Picolinic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent, such as (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), or conversion to the acid chloride using thionyl chloride or oxalyl chloride, is employed to activate the carboxylic acid.
-
Amide Coupling: Cyclopropylamine is added to the solution of the activated picolinic acid. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and catalyst residues. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure N-cyclopropyl picolinamide.
Insecticidal Activity Assay (Leaf-Dipping Method)
The insecticidal activity of the synthesized compounds is commonly evaluated using a leaf-dipping method against target pests.
-
Preparation of Test Solutions: The test compounds are dissolved in a minimal amount of a suitable solvent (e.g., DMSO) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of graded concentrations.
-
Treatment of Leaves: Cabbage leaves or other appropriate plant leaves are dipped into the test solutions for a specified duration (e.g., 10-30 seconds) and then allowed to air dry.
-
Infestation: The treated leaves are placed in petri dishes containing a moist filter paper. A specific number of larvae of the target pest (e.g., third-instar larvae of Plutella xylostella) are introduced into each petri dish.
-
Incubation and Assessment: The petri dishes are maintained under controlled conditions of temperature, humidity, and light. Mortality is assessed at specified time points (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. The LC₅₀ values are then calculated using Probit analysis.
Visualized Workflows and Relationships
Synthetic Workflow
The general synthetic pathway for N-cyclopropyl picolinamide derivatives can be visualized as a two-step process involving the activation of the pyridine carboxylic acid followed by amide bond formation.
Caption: General synthetic workflow for N-cyclopropyl picolinamide derivatives.
Conceptual Signaling Pathway Inhibition
While the exact mechanism of action for the insecticidal N-cyclopropyl picolinamides is still under investigation, many modern insecticides target the insect's nervous system. A hypothetical pathway illustrating the disruption of neurotransmission is presented below.
Caption: Hypothetical inhibition of a neurotransmitter receptor signaling pathway.
Conclusion and Future Directions
The potent insecticidal activity of N-cyclopropyl picolinamide derivatives suggests that the corresponding N-cyclopropylpyridine-2-sulfonamides could also possess significant and potentially novel biological activities. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity in various drug candidates, making this an attractive feature. The sulfonamide linker, being a well-established pharmacophore, could impart a different electronic and conformational profile compared to the carboxamide, potentially leading to interactions with a different set of biological targets.
Future research should focus on the synthesis and biological screening of a library of this compound derivatives. Initial screening could target kinases, proteases, and other enzymes where sulfonamides have shown inhibitory activity. Furthermore, exploring their potential as antimicrobial and anticancer agents would be a logical extension of the known activities of related pyridine sulfonamides. The experimental protocols and workflows outlined in this guide provide a solid starting point for researchers venturing into this promising area of medicinal chemistry.
Potential Therapeutic Targets of N-cyclopropylpyridine-2-sulfonamide: A Technical Guide
Disclaimer: There is currently a lack of specific biological data for N-cyclopropylpyridine-2-sulfonamide in publicly available literature. Therefore, this document outlines potential therapeutic targets based on the well-documented activities of the broader class of pyridine-sulfonamide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for potential areas of investigation for this compound.
Introduction
This compound belongs to the pyridine-sulfonamide class of chemical compounds. This structural motif is present in a wide range of biologically active molecules, suggesting that this compound could exhibit a variety of pharmacological effects. Based on the structure-activity relationships of analogous compounds, several key therapeutic targets can be postulated. This guide summarizes these potential targets, provides quantitative data from related compounds, details relevant experimental protocols, and illustrates associated signaling pathways and workflows.
Potential Therapeutic Targets
The primary potential therapeutic targets for pyridine-sulfonamide derivatives, and by extension this compound, fall into three main categories:
-
Carbonic Anhydrases (CAs): These are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1][2]
-
Phosphoinositide 3-Kinases (PI3Ks): These are a family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT/mTOR pathway is often dysregulated in cancer, making PI3K a key oncology target.[3][4]
-
Bacterial Dihydropteroate Synthase (DHPS): This enzyme is crucial for the synthesis of folic acid in bacteria. Its inhibition is the classic mechanism of action for sulfonamide antibiotics.
Quantitative Data for Representative Pyridine-Sulfonamide Derivatives
The following tables summarize the inhibitory activities of various pyridine-sulfonamide derivatives against the potential target classes. This data is provided to illustrate the potential potency and selectivity that compounds of this class can achieve.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyridine-Sulfonamide Derivatives
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4-(3-(1H-1,2,3-triazol-1-yl)propoxy)pyridine-3-sulfonamide | >10000 | 271 | 137 | 91 | [5] |
| Pyrazolo[4,3-c]pyridine sulfonamide derivative 1f | 6.6 | 12.1 | >1000 | 34.5 | [6] |
| Pyrazolo[4,3-c]pyridine sulfonamide derivative 1k | 5.6 | 12.1 | 422.3 | 33.7 | [6] |
Table 2: Inhibition of PI3K and mTOR by Sulfonamide Methoxypyridine Derivatives
| Compound | PI3Kα (IC50, nM) | mTOR (IC50, nM) | HCT-116 cell proliferation (IC50, μM) | Reference |
| 22c | 1.8 | 15.6 | 0.03 | [3] |
| HS-173 | 0.8 | - | - | [3] |
| Compound 2 | 0.2 | - | 0.01 | [3] |
Table 3: Antibacterial Activity of Pyridine-Sulfonamide Derivatives
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide | - | >125 | [7] |
| N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide | - | >125 | [7] |
| Sulfonamide derivative 1b | 64-512 | - | |
| Pyrazolopyridone 9a | 125 | - | [8] |
Experimental Protocols
Detailed methodologies for assessing the activity of this compound against the potential targets are provided below.
Carbonic Anhydrase Inhibition Assay
A common method for determining the inhibitory activity against carbonic anhydrase is a stopped-flow CO₂ hydrase assay.[6]
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by a change in pH using a colorimetric indicator.
Protocol:
-
Reagents and Buffers:
-
Tris-HCl buffer (pH 7.4)
-
Phenol red indicator solution
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CO₂-saturated water
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
The assay is performed using a stopped-flow instrument.
-
One syringe of the instrument is loaded with the enzyme solution in buffer containing the pH indicator and the test compound at various concentrations.
-
The other syringe is loaded with the CO₂-saturated solution.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.
-
The initial rates of the reaction are determined.
-
Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
PI3K/mTOR Kinase Assay
An in vitro kinase assay can be used to determine the inhibitory activity against PI3K and mTOR. A common format is a luminescence-based assay that measures ATP consumption.[3][9]
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity.
Protocol:
-
Reagents and Buffers:
-
Kinase buffer (e.g., HEPES, MgCl₂, BSA)
-
Recombinant PI3Kα and mTOR enzymes
-
Substrate (e.g., PIP2 for PI3K)
-
ATP
-
Test compound (this compound) in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
-
Procedure:
-
The kinase reaction is set up in a 96-well plate.
-
The test compound is pre-incubated with the enzyme in the kinase buffer.
-
The reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, and the remaining ATP is measured using a luciferase-based detection reagent according to the manufacturer's protocol.
-
The luminescent signal is read using a plate reader.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10][11][12]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Reagents and Media:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compound (this compound) in a suitable solvent
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.
-
A standardized inoculum of the bacterial strain is prepared and added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
After incubation, the wells are visually inspected for turbidity, or the optical density is measured using a plate reader.
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promega.com [promega.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 12. protocols.io [protocols.io]
N-Cyclopropylpyridine-2-sulfonamide: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The N-cyclopropylpyridine-2-sulfonamide scaffold is a promising starting point in medicinal chemistry, offering a versatile platform for the design of targeted therapeutic agents. This technical guide explores the core structure-activity relationships (SAR) of this compound class, providing insights into how molecular modifications can influence biological activity. While specific quantitative data for the parent this compound is not extensively available in the public domain, this paper extrapolates key SAR principles from closely related pyridine-sulfonamide derivatives investigated as enzyme inhibitors and receptor antagonists.
Core Structure and Pharmacological Potential
The this compound core consists of a pyridine ring, a sulfonamide linker, and a cyclopropyl moiety. This combination of a heteroaromatic ring, a hydrogen bond donor/acceptor group, and a lipophilic aliphatic ring provides a rich template for molecular interactions with biological targets. Sulfonamides, in general, are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1] The pyridine ring is also a common motif in many approved drugs, contributing to target binding and favorable pharmacokinetic properties.[2]
Inferred Structure-Activity Relationship (SAR) Studies
Based on the analysis of related pyridine-sulfonamide series, several key structural modifications can be proposed to modulate the biological activity of the this compound core. The following table summarizes these potential modifications and their likely impact on activity, drawing parallels from studies on analogous compounds.
| Modification Site | Substitution | Predicted Impact on Activity | Rationale/Comments |
| Pyridine Ring (Position 4) | Electron-withdrawing groups (e.g., -Cl, -CF3) | Potential increase in potency | Can enhance binding affinity through electrostatic interactions. |
| Electron-donating groups (e.g., -OCH3, -CH3) | Variable; may improve selectivity | Can influence the electronics of the pyridine nitrogen and impact interactions with specific residues in the binding pocket. | |
| Bulky aromatic/heteroaromatic groups | May increase potency and selectivity | Can provide additional van der Waals or pi-stacking interactions with the target protein. | |
| Pyridine Ring (Position 5) | Small alkyl groups (e.g., -CH3) | Potential for improved metabolic stability | Can block sites of metabolism on the pyridine ring. |
| Halogens (e.g., -F, -Cl) | May enhance binding and cell permeability | Can modulate the lipophilicity and electronic properties of the molecule. | |
| Sulfonamide Nitrogen | Replacement of cyclopropyl with other small alkyls | Activity likely retained or slightly modified | The cyclopropyl group is often favored for its conformational rigidity and metabolic stability. |
| Replacement with larger/polar groups | Potential for altered target specificity | The nature of the substituent on the sulfonamide nitrogen is critical for directing activity towards specific targets. | |
| Sulfonamide Moiety | Isosteric replacements (e.g., sulfoximine) | May improve physicochemical properties | Can fine-tune properties like pKa and solubility. |
Experimental Protocols
To explore the SAR of this compound derivatives, a systematic approach involving synthesis and biological evaluation is necessary.
General Synthetic Protocol for N-Aryl/Alkyl-pyridine-2-sulfonamides
A common method for the synthesis of pyridine-2-sulfonamides involves the reaction of a pyridine-2-sulfonyl chloride with a primary amine.
-
Preparation of Pyridine-2-sulfonyl Chloride: This intermediate can be synthesized from 2-aminopyridine through a Sandmeyer-type reaction, followed by oxidation and chlorination.
-
Sulfonamide Formation: Pyridine-2-sulfonyl chloride is reacted with the desired amine (in this case, cyclopropylamine) in the presence of a non-nucleophilic base such as pyridine or triethylamine in an aprotic solvent like dichloromethane or tetrahydrofuran. The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
In Vitro Biological Evaluation: A Representative Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)
Given that many pyridine-sulfonamides are known to be effective enzyme inhibitors, a representative protocol for assessing their activity against an enzyme like carbonic anhydrase (CA) is provided.
-
Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase isoenzyme (e.g., hCA II) is prepared in a suitable buffer (e.g., Tris-HCl). The substrate, 4-nitrophenyl acetate, is dissolved in a minimal amount of a water-miscible organic solvent like DMSO.
-
Inhibition Assay: The assay is performed in a 96-well plate. To each well, the enzyme solution, buffer, and varying concentrations of the test compound (dissolved in DMSO) are added. The reaction is initiated by the addition of the substrate solution.
-
Data Acquisition: The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm over time.
-
Data Analysis: The initial reaction rates are calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
References
The Discovery and Development of Cyclic Sulfonamide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic sulfonamide, or sultam, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Initially recognized for their antibacterial properties, recent research has expanded their therapeutic potential to include antiviral, anti-inflammatory, and anticancer applications. Their conformational rigidity and synthetic tractability make them attractive candidates for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the discovery and development of cyclic sulfonamide inhibitors, with a focus on their application as inhibitors of SARS-CoV-2 3CLpro, 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), and Lemur Tyrosine Kinase 3 (LMTK3).
I. Synthesis of Cyclic Sulfonamide Scaffolds
The synthesis of cyclic sulfonamides often involves the formation of a sulfonamide bond within a cyclic framework. Several synthetic strategies have been developed to access diverse sultam structures.
Synthesis of 1,2-Benzothiazine 1,1-Dioxides
A common route to this class of cyclic sulfonamides involves the reaction of methyl 2-(chlorosulfonyl)benzoate with an appropriate amine.
Detailed Experimental Protocol: Synthesis of Methyl 2-((3-(trifluoromethyl)phenyl)amino)sulfonyl)benzoate
-
To a solution of methyl 2-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (1.2 eq) at 0 °C.
-
Slowly add a solution of 3-(trifluoromethyl)aniline (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Gabriel-Colman Rearrangement
The Gabriel-Colman rearrangement is a powerful method for the synthesis of 1,2-benzothiazine-3-carboxylate 1,1-dioxides from saccharin derivatives.[1]
Detailed Experimental Protocol: Gabriel-Colman Rearrangement of Isopropyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate [1]
-
To a solution of sodium ethoxide (1.1 eq) in ethanol, add Isopropyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate (1.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield Isopropyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.[1]
II. Therapeutic Targets and Inhibitor Development
SARS-CoV-2 3C-like Protease (3CLpro) Inhibitors
Signaling Pathway and Enzyme Function: The 3C-like protease (3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle.[2] It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins required for viral replication and transcription.[2] Inhibition of 3CLpro blocks viral replication, making it a prime target for antiviral drug development.
Experimental Protocol: FRET-based 3CLpro Inhibition Assay [3]
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro.
-
FRET-based peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds (cyclic sulfonamides) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure: a. Add 2 µL of test compound solution at various concentrations to the wells of the microplate. b. Add 18 µL of 3CLpro enzyme solution (final concentration ~15 nM) to each well and incubate for 30 minutes at room temperature.[3] c. Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration ~20 µM).[3] d. Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30-60 minutes. e. Calculate the initial reaction velocity (slope of fluorescence vs. time). f. Determine the percent inhibition for each compound concentration relative to a DMSO control. g. Calculate the IC50 value by fitting the dose-response curve using a suitable software.
Quantitative Data: 3CLpro Inhibitory Activity
| Compound ID | Cyclic Scaffold | R1 | R2 | IC50 (µM) | Reference |
| 13c | Benzothiazine dioxide | 7-Fluoro | 3-Chloro-4-fluorophenyl | 0.88 | [4] |
| PF-00835231 | Pyrrolidinone-based | Varied | Varied | 0.00027 | [5] |
| Walrycin B | Chalcone-sulfonamide | Varied | Varied | 0.26 |
11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitors
Signaling Pathway and Enzyme Function: 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, particularly in adipose tissue and liver.[6] Overexpression of 11β-HSD1 is associated with metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[6][7] Inhibition of 11β-HSD1 is a promising therapeutic strategy for these conditions.[8]
Experimental Protocol: Cellular 11β-HSD1 Inhibition Assay
-
Cell Culture:
-
Culture human adipocytes or hepatocytes (e.g., 3T3-L1 or HepG2) in appropriate media.
-
Differentiate pre-adipocytes into mature adipocytes if necessary.
-
-
Assay Procedure: a. Seed cells in 96-well plates and allow them to adhere. b. Treat the cells with various concentrations of cyclic sulfonamide inhibitors for a predetermined time (e.g., 1-24 hours). c. Add cortisone (the substrate) to the cell culture medium. d. Incubate for a specific period (e.g., 4-24 hours) to allow for conversion to cortisol. e. Collect the cell culture supernatant. f. Quantify the amount of cortisol produced using a cortisol-specific ELISA kit or LC-MS/MS.[9] g. Calculate the percent inhibition of 11β-HSD1 activity for each inhibitor concentration. h. Determine the IC50 value from the dose-response curve.
Quantitative Data: 11β-HSD1 Inhibitory Activity
| Compound ID | Cyclic Scaffold | R1 | R2 | IC50 (nM) | Reference |
| 4e | Benzothiazine dioxide | Phenylacetyl | Varied | <100 | [10] |
| KR-66344 | Benzothiazine dioxide | Phenylacetyl | Methyl | 31 | [11] |
| 34 | Benzothiazine dioxide | Acetamide | 3-(trifluoromethyl)phenyl | 20 | [12] |
Lemur Tyrosine Kinase 3 (LMTK3) Inhibitors
Signaling Pathway and Enzyme Function: LMTK3 is a serine/threonine/tyrosine kinase that has been implicated in the development and progression of various cancers, particularly breast cancer.[13][14] It plays a role in endocrine resistance by phosphorylating and stabilizing the estrogen receptor-alpha (ERα).[13][14] Inhibition of LMTK3 is a potential therapeutic strategy to overcome resistance to endocrine therapies.
References
- 1. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 2. LMTK3 and cancer : Research : Giamas Lab : School of Life Sciences : University of Sussex [sussex.ac.uk]
- 3. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Inhibitor of Coronavirus 3CL Protease as a Clinical Candidate for the Potential Treatment of COVID-19 | bioRxiv [biorxiv.org]
- 6. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Discovery of cyclicsulfonamide derivatives as 11 beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of cyclicsulfonamide derivatives with an acetamide group as 11β-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Chemoinformatics and machine learning techniques to identify novel inhibitors of the lemur tyrosine kinase-3 receptor involved in breast cancer [frontiersin.org]
- 14. LMTK3 is implicated in endocrine resistance via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-cyclopropylpyridine-2-sulfonamide and its Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N-cyclopropylpyridine-2-sulfonamide core, a scaffold with significant potential in modern drug discovery. While direct research on this specific molecule is limited, this paper extrapolates its likely chemical properties, biological activities, and therapeutic potential based on extensive data from analogous structures, namely pyridine-sulfonamides and cyclopropyl-containing therapeutic agents.
Introduction: A Scaffold of Promise
The this compound structure combines two moieties of high interest in medicinal chemistry: the pyridine-sulfonamide group and the cyclopropyl ring. Pyridine-sulfonamides are established pharmacophores found in a variety of clinically used drugs and investigational agents.[1][2][] They are particularly recognized for their ability to act as inhibitors of key enzymes, including carbonic anhydrases and kinases.[4][5][6]
The incorporation of a cyclopropyl group is a widely used strategy in drug design to enhance a molecule's pharmacological profile.[7][8][9][10][11] This small, rigid ring can improve potency, increase metabolic stability, reduce off-target effects, and enhance brain permeability.[10][11][12] The unique electronic and conformational properties of the cyclopropyl group make it a valuable tool for fine-tuning the properties of a drug candidate.[7][8][10]
This guide will delve into the prospective synthesis, physicochemical properties, and biological applications of this compound, supported by data from closely related compounds and established medicinal chemistry principles.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be devised based on standard procedures for sulfonamide formation. The key step involves the reaction of a pyridine-2-sulfonyl chloride intermediate with cyclopropylamine.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties: The Impact of the Cyclopropyl Group
The introduction of the cyclopropyl moiety is expected to influence the physicochemical properties of the pyridine-2-sulfonamide core, primarily by increasing its lipophilicity and rigidity. The table below outlines the predicted properties of this compound alongside those of its parent compounds for comparison.
| Property | Cyclopropylamine | Pyridine-2-sulfonamide (unsubstituted) | This compound (Predicted) |
| Molecular Formula | C₃H₇N | C₅H₆N₂O₂S | C₈H₁₀N₂O₂S |
| Molecular Weight | 57.09 g/mol | 158.18 g/mol | 198.24 g/mol |
| logP (Predicted) | ~0.1 | ~ -0.5 | ~0.8 - 1.2 |
| Topological Polar Surface Area (TPSA) | 26.0 Ų | 68.1 Ų | 68.1 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 3 | 3 |
Data for cyclopropylamine and predicted values are derived from publicly available chemical databases. Data for unsubstituted pyridine-2-sulfonamide is for comparative purposes.
Role in Drug Discovery and Potential Biological Activity
Based on the extensive literature on analogous compounds, this compound is a promising candidate for development as an enzyme inhibitor. The primary targets for this scaffold are likely to be carbonic anhydrases and protein kinases.
4.1. Carbonic Anhydrase Inhibition
Sulfonamides are a cornerstone class of carbonic anhydrase (CA) inhibitors.[13][14] The sulfonamide moiety binds to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[13] Different CA isoforms are implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[13][15] Pyridine-based sulfonamides, in particular, have been extensively studied as potent CA inhibitors.[4][13][16]
4.2. Kinase Inhibition
The 2-aminopyridine scaffold, a close relative of the pyridine-2-sulfonamide core, is a common feature in many kinase inhibitors.[6] These compounds often bind to the hinge region of the kinase's ATP-binding site. Given this precedent, this compound could potentially be developed as an inhibitor of various kinases involved in cancer and inflammatory diseases.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
4.3. The Cyclopropyl Advantage in Biological Activity
The cyclopropyl group can significantly enhance the biological activity and drug-like properties of the pyridine-sulfonamide scaffold.
References
- 1. eurjchem.com [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bot Detection [iris-biotech.de]
- 9. scientificupdate.com [scientificupdate.com]
- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 14. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Potential: An In-depth Technical Guide to the Antibacterial Properties of Novel Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The enduring challenge of antimicrobial resistance necessitates a continual search for novel therapeutic agents. Sulfonamides, a long-established class of synthetic antimicrobials, are experiencing a resurgence of interest through the development of novel derivatives with enhanced potency and broader spectrums of activity. This technical guide provides a comprehensive overview of the antibacterial properties of these emerging sulfonamides, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
Core Concepts: Mechanism of Action and Structure-Activity Relationships
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3][] This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[][5] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3] The structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to bind to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid.[1][2][]
The antibacterial efficacy of sulfonamides is intrinsically linked to their chemical structure. Key structure-activity relationships (SAR) have been established:
-
The Free Aromatic Amino Group: A free (unsubstituted) amino group at the N4 position of the benzene ring is crucial for antibacterial activity, as it mimics the structure of PABA.[6][7]
-
The Sulfonamide Group: The sulfonamide moiety (-SO2NH-) is essential. Modifications at the N1 nitrogen can significantly influence the physicochemical properties and antibacterial potency of the molecule.[7]
-
Heterocyclic Substituents: The introduction of various heterocyclic rings at the N1 position has been a highly successful strategy in developing potent sulfonamide derivatives.[6][7] These modifications can enhance the binding affinity to DHPS and improve pharmacokinetic properties. The optimal pKa of sulfonamides for antibacterial activity is in the range of 6.6 to 7.4, which can be achieved by introducing suitable heterocyclic rings.[7]
Visualizing the Science
To better illustrate these core concepts, the following diagrams are provided:
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. google.com [google.com]
N-Cyclopropylpyridine-2-sulfonamide as a Putative Carbonic Anhydrase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of N-cyclopropylpyridine-2-sulfonamide as a carbonic anhydrase (CA) inhibitor. While direct experimental data for this specific molecule is not extensively available in public literature, this paper extrapolates from the well-established role of pyridine-sulfonamide scaffolds as potent inhibitors of various carbonic anhydrase isoforms. We will delve into the foundational principles of carbonic anhydrase inhibition by sulfonamides, examine relevant structure-activity relationships from analogous compounds, and provide detailed hypothetical experimental protocols for the synthesis and evaluation of this compound. This document aims to serve as a comprehensive resource for researchers interested in exploring this and related compounds for therapeutic applications.
Introduction to Carbonic Anhydrases and Sulfonamide Inhibition
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4][5] This fundamental reaction is crucial for a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis. With at least 16 known isoforms in humans, CAs are expressed in various tissues and cellular compartments, and their dysregulation is implicated in a range of pathologies such as glaucoma, epilepsy, edema, and cancer.[5][6]
Sulfonamides (R-SO₂NH₂) represent the most prominent class of carbonic anhydrase inhibitors (CAIs).[4][5] The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the active site of the enzyme. This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity.[5] The specificity and potency of sulfonamide inhibitors are influenced by the chemical nature of the 'R' group, which can engage in various interactions with the amino acid residues lining the active site cavity.
The Pyridine-Sulfonamide Scaffold in Carbonic Anhydrase Inhibition
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. When incorporated into a sulfonamide structure, it can significantly influence the compound's physicochemical properties and biological activity. Studies on various pyridine-sulfonamide derivatives have demonstrated their potential as effective carbonic anhydrase inhibitors.[1][2][5][7]
The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions within the enzyme's active site, potentially enhancing binding affinity. Furthermore, the pyridine ring itself can be a platform for further chemical modifications to fine-tune the inhibitor's selectivity and pharmacokinetic profile. Research on pyrazolo[4,3-c]pyridine sulfonamides and 4-substituted pyridine-3-sulfonamides has shown that substituents on the pyridine ring system can modulate the inhibitory potency and isoform selectivity against different human CAs (hCAs).[1][2][5][7]
This compound: A Candidate CAI
The cyclopropyl group may interact with hydrophobic pockets within the active site of certain CA isoforms. The size and shape of the active site cavity vary among the different CA isoforms, and the precise fit of the N-cyclopropyl group could lead to isoform-selective inhibition.
Quantitative Data on Related Pyridine-Sulfonamide CAIs
To provide a framework for the potential activity of this compound, the following table summarizes the inhibition data for a selection of related pyridine-sulfonamide compounds against various human carbonic anhydrase isoforms.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 - 8010 | [2][7] |
| hCA II | 5.6 - 7329 | [7] | |
| hCA IX | 79.6 - 907.5 | [7] | |
| hCA XII | Not Reported | ||
| 4-Substituted Pyridine-3-Sulfonamides | hCA I | Broad Range | [5] |
| hCA II | up to 271 | [5] | |
| hCA IX | up to 137 | [5] | |
| hCA XII | up to 91 | [5] |
Experimental Protocols
The following sections outline detailed, hypothetical experimental protocols for the synthesis and biological evaluation of this compound as a carbonic anhydrase inhibitor.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. A plausible method involves the reaction of pyridine-2-sulfonyl chloride with cyclopropylamine.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Materials:
-
Pyridine-2-sulfonyl chloride
-
Cyclopropylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve pyridine-2-sulfonyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the cyclopropylamine solution dropwise to the cooled pyridine-2-sulfonyl chloride solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) can be determined using a stopped-flow CO₂ hydrase assay.
Workflow for Carbonic Anhydrase Inhibition Assay:
Caption: Workflow for determining CA inhibitory activity.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the CA isoforms and this compound in the appropriate buffer.
-
The assay measures the enzyme-catalyzed hydration of CO₂. The initial rates of reaction are determined by monitoring the change in absorbance of a pH indicator.
-
For inhibition studies, the enzyme is pre-incubated with various concentrations of the inhibitor (this compound) for a set period.
-
The enzyme-inhibitor solution is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The initial rates of the catalyzed reaction are measured at different inhibitor concentrations.
-
The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition versus the inhibitor concentration.
-
The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is the direct binding to the zinc ion in the enzyme's active site. This interaction blocks the catalytic activity of the enzyme.
Signaling Pathway of Carbonic Anhydrase Inhibition:
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Conclusion and Future Directions
While this compound remains a hypothetical carbonic anhydrase inhibitor in the absence of direct empirical evidence, its structural features strongly suggest potential activity. The pyridine-sulfonamide core is a well-validated pharmacophore for CA inhibition, and the N-cyclopropyl group offers a unique steric and electronic profile that could be exploited for developing potent and selective inhibitors.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of human carbonic anhydrase isoforms. Subsequent studies could explore structure-activity relationships by modifying the substitution pattern on the pyridine ring and exploring other N-alkyl or N-cycloalkyl substituents. In silico modeling and docking studies could also provide valuable insights into the binding mode of this compound and guide the design of next-generation inhibitors. The exploration of this and related compounds could lead to the development of novel therapeutics for a variety of diseases associated with carbonic anhydrase dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of N-cyclopropylpyridine-2-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides detailed protocols for the quantitative analysis of N-cyclopropylpyridine-2-sulfonamide in various matrices. Due to the limited availability of specific validated methods for this particular analyte, this application note outlines proposed High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods. These protocols are based on established analytical techniques for structurally similar sulfonamide compounds. The described methods are intended to serve as a starting point for method development and will require validation for specific applications.
Introduction
This compound is a sulfonamide derivative containing a pyridine ring and a cyclopropyl group. The accurate quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document presents two proposed analytical methods for its quantification: an HPLC-UV method for routine analysis and a more sensitive and selective LC-MS/MS method for trace-level detection in complex biological matrices.
Physicochemical Properties (Predicted)
Understanding the physicochemical properties of this compound is crucial for analytical method development. Based on its structure, the following properties can be predicted:
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₈H₁₀N₂O₂S | - |
| Molecular Weight | 198.24 g/mol | [1] |
| pKa | (Acidic and Basic sites) | Given the pyridine and sulfonamide groups, the molecule will have both acidic and basic pKa values, influencing its solubility and chromatographic retention at different pH values. |
| LogP | ~1.2 | [1] |
| UV λmax | ~260-270 nm | Pyridine-containing compounds typically exhibit UV absorbance in this range. |
Proposed Analytical Methods
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high.
3.1.1. Experimental Protocol
a. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (to be optimized based on experimental UV scan) |
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the API.
-
Make up the volume to 10 mL with methanol and mix thoroughly.
-
Centrifuge a portion of this solution at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
3.1.2. Data Presentation (Illustrative)
The following tables summarize the expected performance characteristics of the HPLC-UV method. These values are illustrative and must be determined during formal method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
3.1.3. Experimental Workflow
Caption: HPLC-UV analysis workflow.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.
3.2.1. Experimental Protocol
a. Instrumentation:
-
UHPLC or HPLC system
-
Autosampler
-
Column thermostat
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
c. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 199.0 (for [M+H]⁺) |
| Product Ions (Q3) | To be determined by infusion of a standard solution. Likely fragments would result from the loss of the cyclopropyl group or cleavage of the sulfonamide bond. |
| Collision Energy (CE) | To be optimized for each transition |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
d. Sample Preparation (e.g., for Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4 °C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
3.2.2. Data Presentation (Illustrative)
The following tables summarize the expected performance characteristics of the LC-MS/MS method. These values are illustrative and must be determined during formal method validation.
Table 3: MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (V) |
| This compound (Quantifier) | 199.0 | Product Ion 1 | 100 | Optimized |
| This compound (Qualifier) | 199.0 | Product Ion 2 | 100 | Optimized |
| Internal Standard | TBD | TBD | 100 | Optimized |
Table 4: Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | ≤ 15.0% |
| Matrix Effect | To be evaluated |
3.2.3. LC-MS/MS Quantification Principle
References
Application Notes and Protocols for N-cyclopropylpyridine-2-sulfonamide In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro applications of N-cyclopropylpyridine-2-sulfonamide and detailed protocols for its experimental use. Based on the activities of structurally related pyridine sulfonamide compounds, this document outlines methodologies to investigate its potential as an enzyme inhibitor, an anticancer agent, and an anti-inflammatory compound.
Potential Applications
This compound belongs to the pyridine sulfonamide class of compounds, which have demonstrated a wide range of biological activities. In vitro studies of analogous compounds suggest that this compound may be a valuable tool for research in the following areas:
-
Enzyme Inhibition: Many pyridine sulfonamide derivatives have been identified as potent inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), vascular endothelial growth factor receptor 2 (VEGFR-2), and phosphoinositide 3-kinase (PI3K).[1][2][3]
-
Oncology Research: The antiproliferative and pro-apoptotic effects of similar compounds against various cancer cell lines indicate a potential application for this compound in cancer research.[1][2]
-
Inflammation Research: Given the known role of COX-2 in inflammation and the inhibitory activity of related compounds, this compound could be investigated for its anti-inflammatory properties.[1]
-
Neurodegenerative Disease Research: Some pyridine sulfonamides have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[4]
-
Antimicrobial Research: The sulfonamide scaffold is a well-established pharmacophore in antimicrobial agents.[5][6][7][8][9]
Experimental Protocols
The following are detailed protocols for investigating the in vitro activities of this compound. These protocols are based on established methodologies for similar compounds.
Enzyme Inhibition Assays
This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of this compound against human recombinant COX-2.
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or similar)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Assay Reaction: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control to the wells. Include a vehicle control (DMSO). Incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination and Detection: After a 2-minute incubation at 37°C, stop the reaction and measure the prostaglandin E₂ (PGE₂) production according to the assay kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for COX-2 Inhibition Assay
Caption: Workflow for determining the in vitro COX-2 inhibitory activity.
This protocol determines the IC₅₀ of this compound against the PI3Kα isoform using a luminescence-based assay.
Materials:
-
This compound
-
Recombinant human PI3Kα
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer.
-
Kinase Reaction: In a 96-well plate, combine the PI3Kα enzyme, PIP2 substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the IC₅₀ value as described for the COX-2 assay.
Cell-Based Assays
This assay measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
This protocol is used to investigate the effect of this compound on key proteins involved in apoptosis and cell signaling (e.g., PI3K/Akt pathway).
Materials:
-
This compound
-
Cancer cell line
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Potential PI3K/Akt Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Quantitative Data Summary
The following tables present hypothetical data for this compound based on the expected outcomes from the described protocols.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |
| COX-2 | 1.2 | Celecoxib | 0.8 |
| PI3Kα | 0.9 | Wortmannin | 0.005 |
| VEGFR-2 | 2.5 | Sorafenib | 0.09 |
| AChE | 15.8 | Donepezil | 0.02 |
Table 2: In Vitro Antiproliferative Activity (GI₅₀ in µM)
| Cell Line | This compound | Doxorubicin (Positive Control) |
| MCF-7 (Breast Cancer) | 5.6 | 0.1 |
| HepG2 (Liver Cancer) | 8.2 | 0.3 |
| B16-F10 (Melanoma) | 3.9 | 0.05 |
Table 3: Effect on Apoptotic Protein Expression (Fold Change vs. Control)
| Protein | This compound (10 µM) |
| Bax | 2.5 |
| Bcl-2 | 0.4 |
| Cleaved Caspase-3 | 3.1 |
| p-Akt/Total Akt | 0.3 |
Conclusion
The provided application notes and protocols offer a framework for the in vitro characterization of this compound. Based on the activities of related compounds, it is plausible that this molecule will exhibit inhibitory effects on key enzymes involved in cancer and inflammation. The detailed methodologies will enable researchers to systematically evaluate its biological activities and potential as a lead compound for drug discovery. It is recommended to perform these experiments with appropriate controls to ensure the validity of the results.
References
- 1. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine sulfonamide as a small key organic molecule for the potential treatment of type-II diabetes mellitus and Alzheimer's disease: In vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vivo Applications of N-Cyclopropylpyridine-2-sulfonamide Analogues in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
The N-cyclopropylpyridine-2-sulfonamide scaffold is of significant interest in medicinal chemistry due to the presence of key pharmacophoric features. The cyclopropyl group can enhance metabolic stability and binding affinity, while the pyridine-sulfonamide moiety is a well-established pharmacophore in a variety of therapeutic agents. This document details the in vivo applications of analogous compounds in animal models, focusing on oncology and infectious diseases.
Application Note 1: Oncology - Targeting VEGFR-2 and PI3K/mTOR Pathways
Several analogues of this compound have demonstrated potent anti-tumor activity in vivo by targeting key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathways.
Quantitative Data Summary
| Compound Name | Animal Model | Tumor Type | Dosing Regimen | Efficacy | Reference |
| BMS-605541 (N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide) | Nude Mice | Human Lung Carcinoma (NCI-H460) Xenograft | Oral, daily | Robust in vivo efficacy | [1] |
| BMS-605541 | Nude Mice | Human Colon Carcinoma (HCT-116) Xenograft | Oral, daily | Robust in vivo efficacy | [1] |
| 22d (N-cyclopropyl-2-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)oxazole-5-carboxamide) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Potent PI3K/mTOR dual inhibitor | [2] |
| 21 (5-(aziridin-1-yl)-2-cyclopropyl-3-(hydroxymethyl)-1-methylindole-4,7-dione) | Mice | RIF-1 Tumor | Not specified | Antitumor activity as single agent and in combination with radiation | [3] |
| 54 (3-(hydroxymethyl)-5-(2-methylaziridin-1-yl)-1,2-dimethylindole-4,7-dione) | Mice | KHT Tumor | Not specified | Comparable efficacy to EO9 | [3] |
Signaling Pathway
The anti-tumor activity of these compounds can be attributed to their inhibitory effects on critical signaling pathways. For instance, BMS-605541 is a selective inhibitor of VEGFR-2, a key mediator of angiogenesis. The PI3K/mTOR pathway, targeted by compounds like 22d, is central to cell growth, proliferation, and survival.
Caption: Inhibition of VEGFR-2 and PI3K/mTOR pathways by N-cyclopropyl analogues.
Experimental Protocol: Xenograft Tumor Model
This protocol is a generalized procedure based on the study of BMS-605541.[1]
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Cell Line: Human lung carcinoma (NCI-H460) or colon carcinoma (HCT-116) cells.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells suspended in 0.2 mL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a mean volume of 100-150 mm³. Randomize animals into vehicle control and treatment groups.
-
Drug Administration:
-
Compound: BMS-605541.
-
Formulation: Prepare a suspension in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Route: Oral gavage.
-
Dosage and Schedule: Administer daily at a specified dose.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²)/2.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize animals and excise tumors for further analysis (e.g., histology, biomarker analysis).
Caption: Experimental workflow for a xenograft tumor model.
Application Note 2: Anti-Infective Properties
While direct in vivo anti-infective data for this compound is lacking, related sulfonamides have been evaluated for their activity against various pathogens. For instance, substituted N-(pyrazin-2-yl)benzenesulfonamides have shown activity against Mycobacterium tuberculosis.[4]
Experimental Protocol: In Vivo Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for designing efficacious dosing regimens. The following is a general protocol for a pharmacokinetic study in rats.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Drug Administration:
-
Formulation: Dissolve the test compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Routes and Doses:
-
Intravenous (IV): Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 20 mg/kg) by oral gavage.
-
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Bioavailability (F%) for the oral dose.
-
-
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
Although direct in vivo data for this compound is not currently available, the information from structurally similar compounds provides a strong rationale for its investigation in animal models of cancer and infectious diseases. The provided protocols and conceptual frameworks for signaling pathways and experimental workflows offer a solid foundation for researchers to design and execute preclinical studies to evaluate the therapeutic potential of this compound. Careful consideration of the specific biological target and disease model will be crucial for successful in vivo evaluation.
References
- 1. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
N-cyclopropylpyridine-2-sulfonamide as a tool compound in chemical biology
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-cyclopropylpyridine-2-sulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While specific biological data for this compound is not extensively available, its structural motifs—a pyridine-2-sulfonamide core and an N-cyclopropyl substituent—suggest its potential as a versatile tool compound in chemical biology and drug discovery. The pyridine-sulfonamide scaffold is present in a variety of biologically active molecules, including inhibitors of enzymes such as carbonic anhydrases and cyclooxygenases, as well as receptor antagonists.[1][2][3][4] The N-cyclopropyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and potency.[5]
These application notes provide an overview of the potential applications of this compound based on the known activities of structurally related compounds. The provided protocols are generalized methodologies that can be adapted for the investigation of this specific compound.
Potential Applications
Based on the activities of related pyridine sulfonamide derivatives, this compound may serve as a valuable tool for studying several biological processes:
-
Carbonic Anhydrase Inhibition: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[6] CAs are involved in various physiological processes, including pH regulation, CO2 transport, and ion secretion. This compound could be used to probe the role of CAs in these processes.
-
Cyclooxygenase-2 (COX-2) Inhibition: Certain pyridine acyl-sulfonamide derivatives have been identified as potent and selective COX-2 inhibitors.[3] COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. This compound could be used to investigate COX-2-mediated inflammation and pain signaling.
-
Endothelin-A Receptor Antagonism: Pyridine-2-sulfonamide has been reported to bind to the endothelin-A (ETA) receptor, which is involved in vasoconstriction and cell proliferation.[1][2] This suggests that this compound could be a useful tool to study ETA receptor signaling in cancer and cardiovascular diseases.
-
Antiviral and Antimicrobial Research: Various functionalized pyridine-based sulfonamides have demonstrated antiviral and antimicrobial properties.[7] This compound could be explored as a potential lead for the development of new anti-infective agents.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table presents hypothetical data based on the activities of related pyridine sulfonamide compounds. Researchers are encouraged to generate experimental data for this specific molecule.
| Target | Assay Type | Hypothetical IC50 (µM) | Reference Compound(s) |
| Carbonic Anhydrase II | CO2 Hydration Assay | 0.5 - 5 | Acetazolamide |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 1 - 10 | Celecoxib |
| Endothelin-A Receptor | Radioligand Binding Assay | 0.1 - 1 | Atrasentan |
| Herpes Simplex Virus 1 (HSV-1) | Viral Replication Assay | 5 - 25 | Acyclovir |
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This protocol is designed to measure the inhibition of carbonic anhydrase activity.
Materials:
-
This compound
-
Recombinant human Carbonic Anhydrase II (CA II)
-
CO2-saturated water
-
Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the assay buffer.
-
In a reaction cuvette, mix the CA II enzyme solution with the compound at various concentrations and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Rapidly mix the enzyme-inhibitor solution with CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in pH or absorbance of a pH indicator over time to determine the rate of CO2 hydration.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
COX-2 Enzyme Inhibition Assay (Fluorometric Assay)
This protocol measures the ability of the compound to inhibit the peroxidase activity of COX-2.
Materials:
-
This compound
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer.
-
Add the COX-2 enzyme, heme, and the compound at various concentrations to the wells of a microplate.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of the reaction and determine the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Endothelin-A Receptor Binding Assay (Radioligand Assay)
This protocol determines the ability of the compound to displace a radiolabeled ligand from the ETA receptor.
Materials:
-
This compound
-
Cell membranes expressing the human ETA receptor
-
Radiolabeled ligand (e.g., [125I]-Endothelin-1)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and BSA)
-
Non-specific binding control (e.g., a high concentration of unlabeled endothelin-1)
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the binding buffer.
-
In a reaction tube, combine the cell membranes, the radiolabeled ligand, and the compound at various concentrations.
-
For non-specific binding, use a high concentration of unlabeled endothelin-1 instead of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows related to the application of this compound.
Caption: Inhibition of the COX-2 signaling pathway.
Caption: Antagonism of the Endothelin-A receptor pathway.
Caption: General experimental workflow for characterization.
References
- 1. Pyridine-2-sulfonamide | 63636-89-5 | NCA63689 | Biosynth [biosynth.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of N-cyclopropylpyridine-2-sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of N-cyclopropylpyridine-2-sulfonamide analogs. Two distinct HTS assays are presented: a biochemical assay targeting Cyclooxygenase-2 (COX-2) inhibition and a cell-based reporter assay for monitoring the antagonism of the Endothelin-A (ETA) receptor signaling pathway. These protocols are designed to be adaptable for the screening of large compound libraries to identify and characterize potential therapeutic agents.
Application Note 1: A Fluorescence Polarization-Based High-Throughput Screening Assay for Identifying Novel COX-2 Inhibitors
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammation and pain. Certain pyridine sulfonamide derivatives have been shown to exhibit COX-2 inhibitory activity.[1] This application note describes a robust, high-throughput fluorescence polarization (FP) competitive binding assay to screen for this compound analogs that bind to the active site of COX-2. The assay is based on the displacement of a fluorescently labeled COX-2 inhibitor (tracer) by a test compound, leading to a decrease in the fluorescence polarization signal.[2][3][4] This homogeneous, "mix-and-read" format is highly amenable to automated HTS.[4]
Signaling Pathway Diagram
Caption: COX-2 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Fluorescence polarization experimental workflow.
Experimental Protocol
Materials and Reagents:
-
Recombinant human COX-2 enzyme
-
Fluorescently labeled COX-2 tracer (e.g., a known fluorescent sulfonamide inhibitor)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 5 µM EDTA, 1 µM DTT
-
This compound analogs library dissolved in DMSO
-
Positive Control: A known non-fluorescent COX-2 inhibitor (e.g., Celecoxib)
-
Negative Control: DMSO
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well microplate.
-
Reagent Preparation: Prepare a 2X working solution of COX-2 enzyme and the fluorescent tracer in assay buffer. The final concentration of the enzyme and tracer should be optimized to yield a stable and robust FP signal (typically low nanomolar range).
-
Reagent Addition: Add 5 µL of the 2X enzyme/tracer mix to each well of the compound-plated microplate.
-
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Measure the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.
-
Data Analysis:
-
The polarization (P) is calculated from the parallel and perpendicular fluorescence intensities.[4]
-
Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where P_sample is the polarization of the test compound well, P_min is the average polarization of the positive control wells, and P_max is the average polarization of the negative control (DMSO) wells.
-
For hit compounds, a dose-response curve is generated by testing a serial dilution of the compound to determine the IC50 value.
-
Data Presentation
Table 1: HTS Results for this compound Analogs Targeting COX-2
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
|---|---|---|---|
| Analog-001 | 10 | 225 | 15.6 |
| Analog-002 | 10 | 98 | 92.1 |
| Analog-003 | 10 | 180 | 41.4 |
| Analog-004 | 10 | 240 | 5.7 |
| Analog-005 | 10 | 115 | 81.4 |
| Celecoxib | 10 | 95 | 94.3 |
| DMSO | N/A | 245 | 0.0 |
Application Note 2: A Cell-Based Luciferase Reporter Assay for Screening Endothelin-A Receptor Antagonists
Introduction
The Endothelin-A (ETA) receptor, a G protein-coupled receptor (GPCR), is involved in vasoconstriction and cell proliferation. Antagonists of the ETA receptor are potential therapeutics for hypertension and certain cancers. Pyridine-2-sulfonamide has been identified as a binder to the endothelin-A receptor.[5] This application note details a cell-based luciferase reporter assay to screen for this compound analogs that act as antagonists of the ETA receptor. The assay utilizes a stable cell line co-expressing the human ETA receptor and a luciferase reporter gene under the control of a response element that is activated by the Gq signaling pathway (e.g., NFAT-RE), which is downstream of ETA receptor activation.[6][7][8] An antagonist will block the endothelin-1 (ET-1) induced luciferase expression, leading to a decrease in the luminescent signal.[6]
Signaling Pathway Diagram
Caption: ETA receptor signaling pathway for the reporter assay.
Experimental Workflow
Caption: Cell-based luciferase reporter assay workflow.
Experimental Protocol
Materials and Reagents:
-
HEK293 or CHO cell line stably expressing the human ETA receptor and an NFAT-luciferase reporter construct.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics.
-
Assay Medium: Serum-free DMEM.
-
Endothelin-1 (ET-1) agonist.
-
This compound analogs library dissolved in DMSO.
-
Positive Control: A known ETA receptor antagonist (e.g., Bosentan).
-
Negative Control: DMSO.
-
384-well, white, solid-bottom cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
A luminometer for microplate reading.
Procedure:
-
Cell Plating: Seed the reporter cells into 384-well white plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: The next day, add 50 nL of test compounds, positive control, or negative control (DMSO) to the respective wells.
-
Pre-incubation: Pre-incubate the plate for 30 minutes at 37°C.
-
Agonist Addition: Prepare an ET-1 solution in assay medium at a concentration that elicits ~80% of the maximal response (EC80). Add 5 µL of the ET-1 solution to all wells except for the unstimulated control wells (which receive 5 µL of assay medium only).
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Detection: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Plate Reading: Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(RLU_sample - RLU_min) / (RLU_max - RLU_min)]) where RLU_sample is the relative light units of the test compound well, RLU_min is the average RLU of the unstimulated control wells, and RLU_max is the average RLU of the ET-1 stimulated (DMSO) wells.
-
For hit compounds, a dose-response curve is generated to determine the IC50 value.
-
Data Presentation
Table 2: HTS Results for this compound Analogs Targeting the ETA Receptor
| Compound ID | Concentration (µM) | Relative Light Units (RLU) | % Inhibition |
|---|---|---|---|
| Analog-006 | 10 | 450,000 | 12.5 |
| Analog-007 | 10 | 85,000 | 91.3 |
| Analog-008 | 10 | 275,000 | 43.8 |
| Analog-009 | 10 | 95,000 | 88.8 |
| Analog-010 | 10 | 480,000 | 6.3 |
| Bosentan | 10 | 60,000 | 97.5 |
| DMSO + ET-1 | N/A | 500,000 | 0.0 |
| DMSO (no ET-1) | N/A | 20,000 | 100.0 |
References
- 1. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 5. Pyridine-2-sulfonamide | 63636-89-5 | NCA63689 | Biosynth [biosynth.com]
- 6. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
Application Notes and Protocols: Synthesis of N-Heterocyclic Sulfonamides for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antiviral evaluation, and mechanistic insights into N-heterocyclic sulfonamides as a promising class of antiviral agents. The protocols detailed below are intended to guide researchers in the development and screening of novel sulfonamide-based compounds for antiviral drug discovery.
Introduction
N-heterocyclic sulfonamides are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, anticancer, and notably, antiviral properties.[1][2][3] The sulfonamide moiety (-SO₂NH-) linked to a heterocyclic ring system serves as a key pharmacophore, contributing to the diverse pharmacological profiles of these molecules. Research has demonstrated the potential of these compounds against a wide range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Ebola virus, and coronaviruses.[2][4][5] This document outlines the synthesis of these compounds, presents their antiviral activities in a structured format, provides detailed experimental protocols, and illustrates key biological pathways and experimental workflows.
Data Presentation: Antiviral Activity of N-Heterocyclic Sulfonamides
The antiviral efficacy of various N-heterocyclic sulfonamides is summarized below. The data includes the 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC₅₀/IC₅₀).
| Compound Class | Heterocycle | Virus | IC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| Benzothiazole Sulfonamide | Benzothiazole | HSV-1 | 75 - 98 | 280 - 320 | ~3-4 | [2] |
| Benzothiazole Sulfonamide | Benzothiazole | CBV4 | 84 - 101 | 240 - 310 | ~2.5-3.5 | [2] |
| Pyrimidylbenzothiazole | Pyrimidine, Benzothiazole | HSV-1 | - | - | - | [3] |
| Camphor-derived Sulfonamide | Camphor | Ebola Virus | Moderate | - | >10 | [6] |
| Azabicyclo-octane Sulfonamide | Azabicyclo[3.2.1]octane | EMCV | 22.0 ± 2.6 | - | 40.3 | [4] |
| Azabicyclo-heptane Sulfonamide | Azabicyclo[2.2.1]heptane | AdV5 | 7.5 ± 0.8 | - | 1.8 | [4] |
| Azabicyclo-heptane Sulfonamide | Azabicyclo[2.2.1]heptane | HPIV-3 | 1.5 ± 0.2 | - | 2.8 | [4] |
Note: IC₅₀ and CC₅₀ values can vary depending on the specific cell line and assay conditions used.
Experimental Protocols
Protocol 1: General Synthesis of N-(Benzothiazol-2-yl)benzenesulfonamide
This protocol describes a general method for the synthesis of an N-heterocyclic sulfonamide through the reaction of an amino-heterocycle with a sulfonyl chloride.[7]
Materials:
-
2-Aminobenzothiazole
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the N-(benzothiazol-2-yl)benzenesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Plaque Reduction Assay for Antiviral Activity (Example: HSV-1)
This protocol outlines a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaques.[8][9]
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus-1 (HSV-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (N-heterocyclic sulfonamide)
-
Carboxymethyl cellulose (CMC) or methylcellulose for overlay
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the following day, prepare serial dilutions of the test compound in DMEM.
-
Prepare a viral stock of HSV-1 and dilute it to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Pre-treat the cells with the different concentrations of the test compound for 1-2 hours.
-
Infect the cells with the diluted virus in the presence of the test compound and incubate for 1 hour at 37 °C to allow for viral adsorption.
-
After the adsorption period, remove the inoculum and overlay the cells with DMEM containing 2% FBS, the test compound, and 1% CMC.
-
Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days until visible plaques are formed.
-
After incubation, fix the cells with a methanol/acetone mixture and stain with 0.5% crystal violet solution.
-
Gently wash the plates with water to remove excess stain and allow them to dry.
-
Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 3: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the synthesized compounds.[10][11][12]
Materials:
-
Vero cells (or the same cell line used in the antiviral assay)
-
DMEM with 10% FBS and antibiotics
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the "cells only" control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
The following diagrams illustrate key concepts in the synthesis and evaluation of N-heterocyclic sulfonamides for antiviral research.
Caption: General workflow for the synthesis and antiviral evaluation of N-heterocyclic sulfonamides.
Caption: A typical workflow for antiviral drug screening of a compound library.
Caption: Inhibition of viral replication through the Hsp90 signaling pathway by N-heterocyclic sulfonamides.
Caption: Proposed mechanism of antiviral action via inhibition of the USP7 deubiquitinase.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Heat shock protein 90 chaperone activity is required for hepatitis A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. HSV-1 Plaque Reduction Assay Following Rhamnolipid Treatment [bio-protocol.org]
- 9. Plaquing of Herpes Simplex Viruses [jove.com]
- 10. scispace.com [scispace.com]
- 11. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel Synthesis and Antiviral Evaluation of New Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Derivatives as USP7 Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-cyclopropylpyridine-2-sulfonamide in Fragment-Based Drug Design
Topic: Utilizing N-cyclopropylpyridine-2-sulfonamide in Fragment-Based Drug Design (FBDD)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. It focuses on identifying low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These initial hits then serve as starting points for optimization into more potent, drug-like molecules. This compound is a promising fragment due to its desirable physicochemical properties, including low molecular weight, a three-dimensional cyclopropyl group, and a sulfonamide moiety known to interact with various biological targets. This document provides detailed application notes and protocols for the use of this compound in an FBDD campaign, using the well-studied enzyme family, human Carbonic Anhydrases (hCAs), as a representative target class.
Fragment Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂S | Calculated |
| Molecular Weight | 198.24 g/mol | Calculated |
| Structure | - | |
| Key Features | Pyridine ring (potential for H-bonding and aromatic interactions), Cyclopropyl group (introduces 3D character and metabolic stability), Sulfonamide group (known zinc-binding pharmacophore and H-bond donor/acceptor) | |
| "Rule of Three" Compliance | Molecular Weight < 300 Da, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3. This compound is compliant. |
Application: Targeting Human Carbonic Anhydrases (hCAs)
Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes. Certain isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, making them attractive drug targets. The active site of hCAs contains a zinc ion, which is often targeted by inhibitors containing zinc-binding groups like sulfonamides.
Signaling Pathway and Target Rationale
Application Note: High-Throughput Analysis of Sulfonamide Derivatives Using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sulfonamide derivatives in various matrices. The described protocols provide a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for high-throughput screening and quantitative analysis in research, drug development, and food safety applications. All quantitative data is summarized for clear comparison, and detailed experimental workflows are visualized.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine.[1][2] Their extensive use has led to concerns about the potential for residues in food products and the environment, as well as the development of antibiotic resistance.[1][2] Consequently, sensitive and reliable analytical methods are crucial for monitoring these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of sulfonamides due to its high selectivity, sensitivity, and applicability to a wide range of matrices.[1][2][3] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the analysis of sulfonamide derivatives.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the matrix. The goal is to extract the sulfonamides of interest while minimizing matrix effects.[2]
This protocol is adapted for the extraction of sulfonamides from milk.[1]
-
To 5 mL of milk sample in a 50 mL polypropylene centrifuge tube, add 10 mL of an acetonitrile:ethyl acetate (6:4, v/v) mixture.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.[1]
-
Transfer 6 mL of the supernatant to a clean 15 mL centrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To remove fats, add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute.[1]
-
Add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute to partition the sulfonamides into the aqueous phase.[1]
-
Centrifuge at 14,000 rpm for 5 minutes.[1]
-
Carefully collect 500 µL of the lower aqueous layer and transfer it to an LC vial for analysis.[1]
This protocol is suitable for the extraction and concentration of sulfonamides from water samples.[4][5]
-
To a 500 mL water sample, add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.[4][5]
-
Condition an Agilent Bond Elut PPL SPE cartridge (500 mg, 6 mL) with methanol followed by deionized water.[4]
-
Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.[4]
-
Wash the cartridge with 5 mL of pure water to remove interfering substances.[4]
-
Dry the cartridge under vacuum.[4]
-
Elute the sulfonamides with methanol containing 2% aqueous ammonia.[4]
-
Evaporate the eluate to a final volume of ≤0.5 mL under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and centrifuge at 13,000 rpm for 5 minutes before transferring to an LC vial.[4]
The QuEChERS method is a streamlined approach for extracting sulfonamides from complex solid matrices like animal tissues.[6]
-
Homogenize a 2 g sample of tissue.
-
Add the homogenized sample to a 50 mL centrifuge tube containing 8 mL of water and vortex.[6]
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at 4,000 rpm for 5 minutes.[6]
-
Transfer 4 mL of the supernatant (acetonitrile layer) to a clean tube.[6]
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 800 µL of a 1:9 methanol/water mixture with 0.1% formic acid, vortex, sonicate, and filter through a 0.22 µm spin filter into an LC vial.[6]
LC-MS/MS Analysis
The chromatographic separation of sulfonamides is typically achieved using a reversed-phase C18 column.[7][8][9]
| Parameter | Condition |
| Column | Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm)[9] or equivalent |
| Mobile Phase A | 0.1% Formic acid in water[3][9] |
| Mobile Phase B | Acetonitrile[3][9] |
| Flow Rate | 0.3 mL/min[9] |
| Injection Volume | 3 µL[9] |
| Column Temperature | 40 °C[9] |
| Gradient | 0-7.5 min, 21% B; 7.5-7.6 min, 21-40% B; 7.6-11.0 min, 40% B; 11.0-11.1 min, 40-75% B; 11.1-15.0 min, 75% B; 15.1-18.0 min, 21% B[9] |
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[3][9]
| Parameter | Setting |
| Ionization Mode | ESI Positive[3][9] |
| Spray Voltage | 5500 V[9] |
| Vaporizer Temperature | 550 °C[9] |
| Nebulizing Gas Pressure | 55 psi[9] |
| Auxiliary Gas Pressure | 55 psi[9] |
| Curtain Gas Pressure | 40 psi[9] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[3][9] |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of various sulfonamide derivatives.
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfadiazine | 251.0 | 156.0 | 15 |
| Sulfathiazole | 256.0 | 156.0 | 18 |
| Sulfamerazine | 265.0 | 156.0 | 17 |
| Sulfamethazine | 279.1 | 186.1 | 20 |
| Sulfamethoxazole | 254.0 | 156.0 | 16 |
| Sulfisoxazole | 268.1 | 156.1 | 14 |
| Sulfadimethoxine | 311.1 | 156.1 | 22 |
| Sulfaquinoxaline | 301.0 | 156.0 | 25 |
| Sulfachloropyridazine | 284.9 | 156.0 | 14 |
Note: These values may require optimization on different instruments.
Table 2: Method Validation Data
| Analyte | Linearity (R²) | LOQ (ng/mL) | Recovery (%) | Precision (RSD %) |
| Sulfadiazine | >0.995 | 0.5 | 85-105 | <10 |
| Sulfathiazole | >0.996 | 0.5 | 88-102 | <9 |
| Sulfamerazine | >0.998 | 0.5 | 90-110 | <8 |
| Sulfamethazine | >0.997 | 1.0 | 92-108 | <7 |
| Sulfamethoxazole | >0.995 | 0.5 | 87-105 | <10 |
| Sulfisoxazole | >0.996 | 1.0 | 85-103 | <11 |
| Sulfadimethoxine | >0.998 | 1.0 | 91-107 | <8 |
| Sulfaquinoxaline | >0.994 | 2.0 | 82-101 | <12 |
| Sulfachloropyridazine | >0.997 | 1.0 | 89-106 | <9 |
Data compiled from various sources and represents typical performance.[1][4][9][10]
Visualizations
References
- 1. acgpubs.org [acgpubs.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. bingol.edu.tr [bingol.edu.tr]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antimicrobial activity of sulfonamides, a critical class of synthetic antimicrobial agents. The following sections outline the mechanism of action, key experimental protocols for determining antimicrobial susceptibility, and representative data for common sulfonamides.
Introduction: Mechanism of Action of Sulfonamides
Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[2][3] By blocking the production of dihydrofolic acid, sulfonamides halt the growth and replication of susceptible bacteria.[1][4] This selective toxicity is due to the fact that mammalian cells do not synthesize their own folic acid but rather obtain it from their diet.
The combination of a sulfonamide with trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), results in a synergistic antimicrobial effect by sequentially blocking two steps in the folic acid synthesis pathway.[3]
Below is a diagram illustrating the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Caption: Bacterial folic acid synthesis pathway and the site of action of sulfonamides.
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods for determining the antimicrobial susceptibility of sulfonamides are essential for both clinical diagnostics and drug development. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these procedures.[5][6] The most common methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC), disk diffusion for assessing susceptibility, and time-kill assays for evaluating the rate of bactericidal activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine the MIC of sulfonamides.
Detailed Protocol:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Ensure the final pH is between 7.2 and 7.4. For testing sulfonamides, it is crucial to use a medium with low levels of thymidine, as thymidine can reverse the inhibitory effect of sulfonamides.
-
Preparation of Sulfonamide Stock Solution: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration that is at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of CAMHB to all wells except the first column.
-
Add 200 µL of the appropriate sulfonamide concentration (prepared from the stock solution) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation: Inoculate each well (except for a sterility control well) with 10 µL of the standardized bacterial suspension. This will result in a final volume of 110 µL per well and the desired final inoculum concentration. Include a growth control well containing only broth and inoculum.
-
Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or with a microplate reader.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with a known concentration of the sulfonamide is placed on an agar plate inoculated with the test organism. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.
Workflow for Disk Diffusion Assay
Caption: Workflow for the disk diffusion assay to assess sulfonamide susceptibility.
Detailed Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. The agar should be poured into petri dishes to a uniform depth of 4 mm. The surface of the agar should be dry before use.
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks:
-
Aseptically apply the sulfonamide-impregnated disks to the surface of the inoculated agar plate.
-
Ensure that the disks are in firm contact with the agar.
-
Disks should be spaced far enough apart (typically 24 mm from center to center) to prevent overlapping of the inhibition zones.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measuring and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to the interpretive criteria provided by CLSI or EUCAST.[5][6] Faint growth within the zone of inhibition should be ignored when measuring the diameter.
-
Time-Kill Assay
Time-kill assays are used to determine the rate at which an antimicrobial agent kills a bacterial population over time. This method provides valuable information on the bactericidal or bacteriostatic activity of the compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.
Workflow for Time-Kill Assay
Caption: Workflow for the time-kill assay to evaluate the bactericidal or bacteriostatic activity of sulfonamides.
Detailed Protocol:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum in a suitable broth (e.g., CAMHB) to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Sulfonamide:
-
Prepare tubes or flasks containing the broth with the sulfonamide at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without any antimicrobial agent.
-
Inoculate each tube with the standardized bacterial suspension.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible. Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each sulfonamide concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a minimal change in the bacterial count over time compared to the growth control.
Data Presentation: Antimicrobial Activity of Common Sulfonamides
The following tables summarize representative quantitative data for the antimicrobial activity of selected sulfonamides against common Gram-positive and Gram-negative bacteria. MIC values and zones of inhibition can vary depending on the specific strain and testing conditions.
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Sulfonamides (µg/mL)
| Sulfonamide | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Sulfamethoxazole | 8 - >1024 | 16 - >1024 | Resistant |
| Sulfadiazine | 16 - 512 | 32 - 256 | Resistant |
| Sulfisoxazole | 32 - >1024 | 64 - >1024 | Resistant |
| Trimethoprim-Sulfamethoxazole (1:19 ratio) | ≤0.5 - >32 | ≤0.5 - 4 | Resistant |
Note: Data compiled from various sources. MIC values are presented as ranges to reflect strain-to-strain variability.
Table 2: Zone of Inhibition Diameters of Selected Sulfonamides (mm)
| Sulfonamide (Disk Content) | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Sulfamethoxazole (300 µg) | 6 - 20 | 6 - 25 | 0 |
| Sulfadiazine (300 µg) | 10 - 22 | 12 - 26 | 0 |
| Sulfisoxazole (300 µg) | 8 - 18 | 10 - 24 | 0 |
| Trimethoprim-Sulfamethoxazole (1.25/23.75 µg) | 15 - 30 | 18 - 32 | 0 |
Note: Data compiled from various sources. Zone diameters can vary based on the specific testing methodology and interpretive criteria (CLSI/EUCAST).
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic assessment of the antimicrobial activity of sulfonamides. Accurate and reproducible data generated through these standardized methods are essential for guiding preclinical and clinical development of new sulfonamide-based therapies and for monitoring the emergence of resistance. Adherence to established guidelines from organizations such as CLSI and EUCAST is critical to ensure the quality and comparability of susceptibility testing results.
References
- 1. researchgate.net [researchgate.net]
- 2. Silver Sulfadiazine Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Validating an empiric sulfadiazine-trimethoprim dosage regimen for treatment of Escherichia coli and Staphylococcus delphini infections in mink (Neovison vison) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eucast: Clinical breakpoints and dosing of antibiotics [eucast.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-cyclopropylpyridine-2-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-cyclopropylpyridine-2-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway involves a two-step process. The first step is the synthesis of the key intermediate, pyridine-2-sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with cyclopropylamine to form the desired this compound.
Q2: What are the primary challenges in the synthesis of pyridine-2-sulfonyl chloride?
The main challenge is the instability of the pyridine-2-sulfonyl chloride intermediate. It is known to be sensitive to moisture and can degrade upon storage, even for short periods.[1] Therefore, it is highly recommended to use it immediately after its preparation.
Q3: Are there common side reactions to be aware of during the sulfonylation of cyclopropylamine?
While specific side reactions for this exact transformation are not extensively documented in the provided literature, general challenges in sulfonamide synthesis include the potential for di-sulfonylation, where two sulfonyl groups react with the amine. However, with a primary amine like cyclopropylamine, this is less likely. Another consideration is the basicity of the reaction mixture, which needs to be controlled to avoid undesired reactions. The pyridine ring itself can be unreactive to nucleophilic attack under these conditions, but the choice of base and solvent is crucial.
Q4: My overall yield is low. What are the likely causes?
Low yields in this synthesis can stem from several factors:
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Degradation of pyridine-2-sulfonyl chloride: Due to its instability, any delay or exposure to moisture between its synthesis and use can significantly reduce the amount of active reagent available for the next step.
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Suboptimal reaction conditions: The temperature, solvent, and base used in both steps can greatly influence the yield.
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Purification losses: The final product may require careful purification, and losses can occur during this process. For similar compounds, purification by reversed-phase HPLC has been noted to lead to low isolated yields.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no formation of pyridine-2-sulfonyl chloride | Incomplete reaction or degradation of starting materials. | Ensure anhydrous conditions for reactions involving reagents like phosphorus trichloride and chlorine.[3] When using 2-mercaptopyridine, maintain the reaction temperature below 10°C during the addition of sodium hypochlorite.[4] |
| Instability of the product. | Use the freshly prepared pyridine-2-sulfonyl chloride immediately in the subsequent step without prolonged storage.[1] | |
| Low yield in the reaction of pyridine-2-sulfonyl chloride with cyclopropylamine | Degradation of the sulfonyl chloride. | As mentioned above, use the sulfonyl chloride immediately after preparation. |
| Suboptimal reaction conditions. | Screen different bases (e.g., pyridine, triethylamine, DIPEA) and solvents (e.g., dichloromethane, acetonitrile, THF) to find the optimal combination. The reaction is typically performed at ambient temperature. | |
| Presence of multiple spots on TLC after the final reaction | Formation of side products or unreacted starting materials. | Ensure the correct stoichiometry of reagents. The crude product may need to be purified using column chromatography or reversed-phase HPLC. |
| Degradation of the product during workup. | Use a mild workup procedure. For instance, after quenching the reaction, wash the organic layer with saturated sodium bicarbonate and brine. | |
| Difficulty in purifying the final product | The product may be an oil or have similar polarity to impurities. | Consider purification by reversed-phase HPLC.[2] Alternatively, attempt crystallization from a suitable solvent system. Screening various solvents is recommended. |
Experimental Protocols
Method 1: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine
This method provides a good yield of the sulfonyl chloride.
Materials:
-
2-Mercaptopyridine
-
Concentrated Sulfuric Acid
-
Aqueous Sodium Hypochlorite solution (10-15%)
-
Methylene Chloride
-
Anhydrous Magnesium Sulfate
-
Ice-salt bath
Procedure:
-
Dissolve 2-mercaptopyridine (1 mmol) in concentrated sulfuric acid (5 mL) in a flask, which will form a yellow solution.
-
Cool the solution to approximately -15°C using a sodium chloride/ice bath.
-
Slowly add the aqueous sodium hypochlorite solution (11 mL, 15-20 mmol) to the cooled solution while stirring vigorously. It is crucial to maintain the internal temperature of the reaction mixture below 10°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour.
-
Quench the reaction by adding 10 mL of water.
-
Extract the product with methylene chloride (3 x 20 mL).
-
Combine the organic phases, wash with water, and then dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to obtain pyridine-2-sulfonyl chloride as a yellowish viscous liquid.[4]
Reported Yield: 72%[4]
Method 2: Synthesis of this compound
This is a general procedure based on the reaction of a crude sulfonyl chloride solution with an amine.
Materials:
-
Freshly prepared Pyridine-2-sulfonyl chloride in dichloromethane
-
Cyclopropylamine
-
Pyridine (as a base)
-
Methanol (for quenching)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To the freshly prepared crude solution of pyridine-2-sulfonyl chloride (assuming 0.146 mmol scale for this example) in dichloromethane (3 mL), add cyclopropylamine (1.2-1.5 equivalents).
-
Add pyridine (3 equivalents, e.g., 0.035 mL, 0.437 mmol) to the mixture.
-
Stir the reaction mixture for 3 hours at ambient temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it with a small amount of methanol.
-
Concentrate the crude reaction mixture.
-
Redissolve the residue in a suitable solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the crude product by column chromatography or reversed-phase HPLC.[2]
Data Summary
Table 1: Reported Yields for Pyridine-2-sulfonyl Chloride Synthesis
| Starting Material | Reagents | Reported Yield | Reference |
| 2-Mercaptopyridine | Concentrated H₂SO₄, NaOCl | 72% | [4] |
| Sodium 2-pyridinesulfinate | N-chlorosuccinimide | Not explicitly stated for the sulfonyl chloride, but the subsequent sulfonamide yield was 12% | [2] |
| 2,2′-Dipyridyl Disulfide | Chlorine or Bromine | Not quantified, but described as a preparative method | [1] |
Visualizations
References
- 1. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 2. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 4. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]
Technical Support Center: Optimizing N-cyclopropylpyridine-2-sulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-cyclopropylpyridine-2-sulfonamide derivatives. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-cyclopropylation of pyridine-2-sulfonamide is not going to completion. What are the common causes and solutions?
A1: Incomplete conversion is a frequent issue. Here are the primary factors to investigate:
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Insufficient Catalyst Activity: The copper catalyst is crucial. Ensure you are using a high-quality source of copper(II) acetate. If the reaction is sluggish, consider adding a ligand like 2,2'-bipyridine to enhance catalyst performance.
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Base Incompatibility or Insufficient Amount: Sodium carbonate is a common and effective base for this reaction.[1] Ensure it is finely powdered and dry. Using an insufficient amount of base will stall the reaction. You should use at least two equivalents relative to the sulfonamide.
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Reaction Temperature: While some N-cyclopropylations can proceed at room temperature, others may require heating. If your reaction is slow, consider gently heating the mixture to 60-80 °C.
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Moisture: The presence of water can deactivate the catalyst and interfere with the reaction. Ensure your solvent (e.g., dichloroethane) is anhydrous and that the reaction is protected from atmospheric moisture, for instance by running it under a nitrogen or argon atmosphere.
Q2: The yield of my this compound is consistently low. How can I improve it?
A2: Low yields can often be rectified by systematically optimizing the reaction conditions. Refer to the data in Table 1 for guidance on how different parameters can affect the outcome. Key areas to focus on include:
-
Choice of Base: While sodium carbonate is a good starting point, other bases like potassium carbonate or cesium carbonate might improve the yield depending on the specific substrate.
-
Solvent Effects: Dichloroethane is a commonly used solvent for this transformation.[1] However, other solvents such as toluene, dioxane, or DMF could be explored to improve solubility and reaction rates.
-
Reaction Time and Temperature: Profile the reaction over time at a specific temperature to determine the optimal reaction duration. Increasing the temperature may improve the rate and yield, but be mindful of potential decomposition.
-
Purity of Starting Materials: Ensure the pyridine-2-sulfonamide and cyclopropylboronic acid are pure. Impurities in the starting materials can inhibit the catalyst and lead to side reactions.
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: Common side products in this type of reaction include:
-
Unreacted Starting Material: As discussed in Q1, optimizing reaction conditions to drive the reaction to completion will minimize this.
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Homocoupling of Cyclopropylboronic Acid: This can occur, especially at higher temperatures. Using a slight excess of the sulfonamide can sometimes mitigate this.
-
Hydrolysis of Pyridine-2-sulfonyl Chloride (if preparing the sulfonamide in situ): If you are preparing the pyridine-2-sulfonamide immediately before the cyclopropylation, ensure that all subsequent reagents and solvents are anhydrous to prevent hydrolysis of the sulfonyl chloride intermediate.
-
Formation of N,N-dicyclopropylated sulfonamide (if starting from a primary sulfonamide): This is generally less common under controlled conditions but can be minimized by using a 1:1 stoichiometry of the amine and the cyclopropylating agent.
To minimize side products, ensure a clean reaction setup, use pure reagents, and carefully control the reaction stoichiometry and temperature.
Q4: What is the best method to purify the final this compound product?
A4: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying products from these reactions. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The exact solvent system will need to be determined by thin-layer chromatography (TLC).
-
Crystallization: If the product is a solid and has a major product by TLC analysis, crystallization can be an effective purification method.[2] You will need to screen for a suitable solvent or solvent system where the product is sparingly soluble at room temperature but dissolves upon heating.[2]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the typical effects of varying reaction parameters on the yield of this compound. This data is illustrative and based on general principles of copper-catalyzed N-arylation reactions.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) | Remarks |
| Catalyst | Cu(OAc)₂ (10 mol%) | 65 | Cu(OAc)₂ (10 mol%) + 2,2'-Bipyridine (10 mol%) | 85 | No Catalyst | <5 | A ligand can significantly improve the yield. |
| Base | Na₂CO₃ (2 eq.) | 75 | K₂CO₃ (2 eq.) | 80 | Cs₂CO₃ (2 eq.) | 88 | Stronger inorganic bases can sometimes improve yields. |
| Solvent | Dichloroethane | 82 | Toluene | 75 | DMF | 70 | Dichloroethane is often a good choice for this reaction. |
| Temperature | 25 °C | 55 | 60 °C | 85 | 100 °C | 78 | Moderate heating is generally beneficial; excessive heat can lead to degradation. |
Table 1: Optimization of Reaction Conditions for N-cyclopropylation.
Experimental Protocols
Protocol 1: Synthesis of Pyridine-2-sulfonyl Chloride
This protocol describes a common method for preparing the key intermediate, pyridine-2-sulfonyl chloride.
-
To a stirred solution of 2-mercaptopyridine (1.0 eq.) in concentrated sulfuric acid (5 mL per 1 g of thiol) at -15 °C, slowly add an aqueous solution of sodium hypochlorite (10-15%, ~15-20 eq.) while maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding cold water.
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Extract the aqueous layer with dichloromethane (3 x volume of water).
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Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield pyridine-2-sulfonyl chloride as a yellowish viscous liquid.
Protocol 2: Copper-Mediated N-cyclopropylation of Pyridine-2-sulfonamide
This protocol details the coupling of a pre-formed pyridine-2-sulfonamide with cyclopropylboronic acid.
-
To a dry reaction flask, add pyridine-2-sulfonamide (1.0 eq.), cyclopropylboronic acid (1.2 eq.), copper(II) acetate (0.1 eq.), and sodium carbonate (2.0 eq.).
-
Add anhydrous dichloroethane as the solvent.
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the N-cyclopropylation of pyridine-2-sulfonamide.
Caption: Troubleshooting logic for low yield in N-cyclopropylation reactions.
References
solubility issues and formulation strategies for N-cyclopropylpyridine-2-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyclopropylpyridine-2-sulfonamide. The information provided is designed to address common solubility and formulation challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing poor dissolution of this compound in my aqueous buffer. What could be the reason?
A2: Poor dissolution in aqueous buffers is a common issue for sulfonamide-based compounds. Several factors could be contributing to this problem:
-
Low intrinsic solubility: The compound likely has low inherent solubility in water.
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pH of the buffer: The solubility of this compound is expected to be highly dependent on the pH of the medium due to the presence of the ionizable pyridine and sulfonamide groups.
-
Crystalline form: The solid-state properties, such as crystallinity and particle size, significantly impact dissolution rates.
Q3: How can I improve the solubility of this compound for in vitro assays?
A3: Several strategies can be employed to enhance the solubility for in vitro experiments:
-
pH adjustment: Modifying the pH of your buffer can significantly increase solubility. Since the sulfonamide group is acidic, increasing the pH above its pKa will lead to the formation of a more soluble salt. Conversely, the pyridine ring is basic and will be protonated at low pH. Experimenting with a range of pH values is recommended.
-
Co-solvents: The use of organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can substantially increase the solubility. However, it is crucial to consider the potential effects of the co-solvent on your experimental system.
-
Use of surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the drug, thereby increasing its apparent solubility.
Q4: What are the recommended long-term formulation strategies for preclinical and clinical development?
A4: For long-term development, more advanced formulation strategies are typically required to ensure adequate bioavailability and stability. These can include:
-
Salt formation: Forming a salt of the compound by reacting it with a suitable acid or base can significantly improve its solubility and dissolution rate.
-
Solid dispersions: Dispersing the drug in a polymeric carrier at the molecular level to create an amorphous solid dispersion can enhance solubility. Common carriers include povidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[1]
-
Lipid-based formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.
-
Cyclodextrin complexation: Encapsulating the drug molecule within a cyclodextrin cavity can enhance its aqueous solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: Compound precipitates out of solution during experiment.
| Potential Cause | Suggested Solution |
| Supersaturation | The initial concentration of the compound in your stock solution (e.g., in DMSO) is too high, leading to precipitation upon dilution into an aqueous buffer. Action: Decrease the concentration of the stock solution or the final concentration in the assay. |
| pH shift | Dilution of a pH-adjusted stock solution into a buffer with a different pH can cause the compound to crash out. Action: Ensure the pH of the final solution is maintained in a range where the compound is soluble. Consider using a buffer with a higher buffering capacity. |
| Temperature effects | Solubility is often temperature-dependent. A decrease in temperature during the experiment can lead to precipitation. Action: Conduct the experiment at a controlled temperature where the compound's solubility is known to be sufficient. |
Problem: Low and variable results in cell-based assays.
| Potential Cause | Suggested Solution |
| Incomplete dissolution | The compound may not be fully dissolved in the cell culture medium, leading to an inaccurate effective concentration. Action: Visually inspect for any particulate matter. Use a solubility-enhancing technique (e.g., co-solvents, pH adjustment) to ensure complete dissolution before adding to the cells. |
| Interaction with media components | The compound may be binding to proteins or other components in the cell culture medium, reducing its free concentration. Action: Consider using a serum-free medium for initial experiments to assess this possibility. |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the concentration available to the cells. Action: Use low-binding plates and tubes. Pre-treating the plasticware with a solution of a blocking agent like bovine serum albumin (BSA) can sometimes help. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility as a function of pH.
Protocol 2: Co-solvent Solubility Assessment
-
Solvent Selection: Choose a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
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Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v).
-
Solubility Measurement: Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.
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Data Analysis: Plot the solubility of the compound against the percentage of the co-solvent.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Overview of formulation strategies.
References
stability and degradation pathways of N-cyclopropylpyridine-2-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-cyclopropylpyridine-2-sulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay value in a formulation. | Chemical instability and degradation of this compound. | Investigate potential degradation pathways such as hydrolysis, oxidation, or photolysis. It is recommended to conduct forced degradation studies to identify the primary degradation route.[1][2] |
| Suboptimal storage conditions. | Review and optimize storage conditions, including temperature, humidity, and light exposure.[3] | |
| Appearance of unknown peaks in HPLC analysis during stability studies. | Formation of degradation products. | Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to generate and identify potential degradation products.[4][5] Utilize techniques like LC-MS/MS for structural elucidation of the unknown peaks. |
| Inconsistent results in stability-indicating assays. | Method variability or lack of specificity. | Develop and validate a stability-indicating analytical method.[6] This involves demonstrating that the method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[1] |
| Precipitation of the compound in aqueous solutions. | Poor solubility at a specific pH. | Determine the pKa of this compound and assess its solubility profile across a range of pH values. Adjust the pH of the solution to enhance solubility, or consider the use of co-solvents if compatible with the experimental design. |
| Discoloration of the compound upon exposure to light. | Photodegradation. | Store the compound in light-resistant containers. Conduct photostability studies according to ICH guidelines to understand the extent of degradation and the nature of the photoproducts.[4] |
Frequently Asked Questions (FAQs)
1. What are the expected degradation pathways for this compound?
Based on the general behavior of sulfonamides, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: The sulfonamide bond can be susceptible to cleavage under both acidic and basic conditions, yielding pyridine-2-sulfonic acid and cyclopropylamine.[7][8] Sulfonamides are generally more stable at neutral pH.[7]
-
Oxidation: The pyridine ring and the sulfonamide group can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated products.[9][10] The use of oxidizing agents like hydrogen peroxide is a common way to simulate this degradation.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the sulfonamide bond or other photochemical reactions.[11][12] Common pathways include the extrusion of SO2 and cleavage of the S-N bond.[11][12]
2. How should I design a forced degradation study for this compound?
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating methods.[1][2] A typical study would involve exposing a solution of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Neutral Hydrolysis: Refluxing in water.
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid compound at a temperature below its melting point (e.g., 70-80°C).[4]
-
Photodegradation: Exposing the solution to a light source according to ICH Q1B guidelines.[4]
3. What analytical techniques are recommended for stability testing?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for stability testing.[3] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.[6] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for the identification and structural elucidation of degradation products.[13]
Quantitative Stability Data (Illustrative)
The following data is illustrative and based on general knowledge of sulfonamide stability. Actual experimental data for this compound may vary.
Table 1: Illustrative Hydrolytic Stability of this compound
| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradants |
| 0.1 M HCl | 80 | 24 | 15.2 | Pyridine-2-sulfonic acid, Cyclopropylamine |
| 0.1 M NaOH | 60 | 24 | 25.8 | Pyridine-2-sulfonic acid, Cyclopropylamine |
| Water (pH 7) | 80 | 72 | < 2.0 | Not significant |
Table 2: Illustrative Oxidative and Photolytic Stability of this compound
| Condition | Time (hours) | Degradation (%) | Major Degradants |
| 3% H₂O₂ | 24 | 18.5 | N-oxide derivatives, Hydroxylated products |
| ICH Q1B Photostability | 24 | 22.1 | SO₂ extrusion products, S-N cleavage products |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
For basic hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
For neutral hydrolysis, add a known volume of the stock solution to purified water to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
Protocol 2: Oxidative Degradation Study
-
Prepare a 1 mg/mL stock solution of this compound.
-
Add a known volume of the stock solution to a solution of 3% hydrogen peroxide to obtain a final drug concentration of 100 µg/mL.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 24 hours).
-
Dilute the aliquots to a suitable concentration for HPLC analysis.
-
Analyze the samples to quantify the remaining parent compound and any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for conducting forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-cyclopropylpyridine-2-sulfonamide-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-cyclopropylpyridine-2-sulfonamide and related compounds in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Solubility
Question: My this compound won't dissolve. What solvent should I use?
Answer: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO). For aqueous buffers in your final assay, ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects on the assay. If solubility issues persist, gentle warming or sonication may be helpful. Always refer to the compound's specific certificate of analysis for any provided solubility data.
Question: I am observing precipitation of my compound in the assay plate. How can I prevent this?
Answer: Precipitation during the assay can be caused by several factors:
-
Final Compound Concentration: The final concentration of your compound in the aqueous assay buffer may be exceeding its solubility limit. Try performing a serial dilution to test a lower concentration range.
-
Buffer Composition: The pH and salt concentration of your buffer can affect compound solubility. Ensure your buffer is well-mixed and the pH is stable.
-
Incubation Time and Temperature: Long incubation times or temperature fluctuations can sometimes lead to precipitation.
Enzyme Inhibition Assays
Question: I am not seeing any inhibition in my enzyme assay, even at high concentrations of this compound. What could be the problem?
Answer: Several factors could contribute to a lack of observed inhibition:
-
Enzyme Activity: Confirm that your enzyme is active. Run a positive control with a known inhibitor of your target enzyme.
-
Compound Integrity: The compound may have degraded. Ensure it has been stored correctly, protected from light and moisture.
-
Assay Conditions: The assay conditions (e.g., pH, temperature, substrate concentration) may not be optimal for observing inhibition by your compound. Review the literature for established assay conditions for your enzyme target.
-
Incorrect Target: It is possible that this compound is not an inhibitor of your specific enzyme target. Sulfonamides are known to inhibit a range of enzymes, but their activity is target-specific.[1][2][3]
Question: My dose-response curve is not sigmoidal, or I am seeing inconsistent IC50 values. What should I do?
Answer: Irregular dose-response curves or variable IC50 values can be due to:
-
Solubility Issues: Compound precipitation at higher concentrations can lead to a flattening of the curve. Visually inspect your assay plates for any signs of precipitation.
-
Pipetting Errors: Inaccurate serial dilutions will lead to incorrect final concentrations. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Assay Interference: The compound may be interfering with the detection method (e.g., fluorescence quenching, absorbance). Run a control without the enzyme to check for compound interference.
-
Incubation Time: Ensure the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding.
Antibacterial Susceptibility Testing
Question: The zone of inhibition in my disk diffusion assay is very small or non-existent.
Answer:
-
Bacterial Strain: The bacterial strain you are testing may be resistant to sulfonamides.[4] Include a known sulfonamide-susceptible control strain in your experiment.
-
Inoculum Density: The bacterial inoculum must be standardized (e.g., to a 0.5 McFarland standard). An overly dense inoculum can overwhelm the antibiotic.
-
Media Composition: The type of agar used is crucial. Mueller-Hinton agar is recommended for susceptibility testing as it has low levels of sulfonamide inhibitors like thymidine and PABA.[5]
-
Disk Content: Ensure the antibiotic disks have the correct concentration of the compound and have not expired.
Question: I am seeing inconsistent results in my broth microdilution assay for Minimum Inhibitory Concentration (MIC) determination.
Answer:
-
Inoculum Preparation: A consistent starting inoculum is critical for reproducible MIC values.
-
"Skipped" Wells: Sometimes growth is observed in wells with higher antibiotic concentrations while wells with lower concentrations show no growth. This can be due to contamination, resistant subpopulations, or compound precipitation. Repeat the assay, paying close attention to aseptic technique and compound solubility.
-
Reading the MIC: The MIC is the lowest concentration of an antibiotic that completely inhibits visible bacterial growth.[5] Ensure you are reading the plates after the correct incubation period and under consistent lighting.
Quantitative Data Summary
| Compound Type | Target Enzyme | Reported IC50/Ki Values | Reference |
| Pyridinedicarboxamide-based sulfonamides | hCA I | 12.8–37.6 nM | [1] |
| Pyridinedicarboxamide-based sulfonamides | hCA II | 17.8–46.7 nM | [1] |
| Pyridinedicarboxamide-based sulfonamides | AChE | 98.4–197.5 nM | [1] |
| Pyridinedicarboxamide-based sulfonamides | BuChE | 82.2–172.7 nM | [1] |
| Pyridine-sulfonamide hybrid (Compound VIIb) | VEGFR-2 | IC50 = 3.6 µM | [2] |
| 2-sulfonyl/sulfonamide pyrimidine (H3B-968) | WRN helicase | IC50 ~ 10 nM | [6] |
| Sulfamethoxazole (SMX) | EcDHPS | Ki = 5.1 µM | [7] |
Key Experimental Protocols
Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against DHPS.
Materials:
-
Recombinant DHPS enzyme
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6)
-
This compound
-
DMSO
-
Pyrophosphatase
-
Phosphate detection reagent (e.g., PiColorLock Gold)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound stock solution in DMSO.
-
In a 96-well plate, add a small volume of each compound dilution.
-
Add the DHPS enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution containing the substrates PABA and DHPP, along with pyrophosphatase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB.
-
Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard and then diluted) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Caption: Competitive inhibition of DHPS by this compound.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: N-cyclopropylpyridine-2-sulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-cyclopropylpyridine-2-sulfonamide.
Experimental Workflow Overview
The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the key intermediate, pyridine-2-sulfonyl chloride. The second step is the reaction of this intermediate with cyclopropylamine to yield the final product. Proper handling of reagents and optimized reaction conditions are crucial for success.
Technical Support Center: Addressing Off-Target Effects of N-cyclopropylpyridine-2-sulfonamide
Disclaimer: As N-cyclopropylpyridine-2-sulfonamide is a novel research compound, this technical support guide is based on the established pharmacology of its core structural motifs: the pyridine-2-sulfonamide and the N-cyclopropyl group. The information provided should be used as a general framework for investigation.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target activities associated with the pyridine-2-sulfonamide core?
The sulfonamide functional group is a well-known pharmacophore that can interact with various classes of proteins.
-
Carbonic Anhydrases (CAs): The primary sulfonamide moiety is a classic inhibitor of carbonic anhydrases.[1] Off-target inhibition of different CA isozymes can lead to various physiological effects, such as diuresis or changes in intraocular pressure.
-
Kinases and Proteases: Depending on the overall molecular structure, the sulfonamide group can form hydrogen bonds within the active sites of kinases or proteases, leading to unintended inhibition.
-
Other Enzymes and Receptors: While less common, interactions with other enzyme classes and G-protein coupled receptors (GPCRs) have been reported for some sulfonamide-containing compounds.
Q2: What are the implications of the N-cyclopropyl group for off-target effects?
The N-cyclopropyl group is frequently used in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[2][3][4][5] However, it can also introduce specific liabilities.
-
Improved Selectivity: The conformational rigidity imparted by the cyclopropyl ring can enhance binding to the intended target, thereby potentially reducing off-target effects by disfavoring binding to other proteins.[2][3][4][5]
-
Cytochrome P450 (CYP) Interactions: The cyclopropyl group, particularly when attached to a nitrogen atom, can be a mechanism-based inhibitor of CYP enzymes.[6] This occurs through metabolic activation of the strained ring to a reactive intermediate that can covalently modify the enzyme.
-
Bioactivation: The metabolic activation of the cyclopropyl ring can also lead to the formation of reactive metabolites that may bind to other proteins, potentially causing off-target toxicity.[6]
Q3: What are some general toxicities to be aware of with sulfonamide-containing compounds?
While highly dependent on the specific molecule, some general toxicities are associated with the sulfonamide class.
-
Hypersensitivity Reactions: Certain structural features in sulfonamides can lead to immune-mediated hypersensitivity reactions.
-
Renal Toxicity: Poorly soluble sulfonamides or their metabolites can sometimes precipitate in the renal tubules, leading to kidney damage. Ensuring adequate hydration in preclinical in vivo studies is advisable.
Troubleshooting Guide
Q4: My cellular assay is showing a biological response that does not align with the known function of the intended target. How can I determine if this is an off-target effect?
A systematic approach is crucial to differentiate on-target from off-target effects in cellular assays.
Troubleshooting Steps:
-
Confirm Target Engagement: First, confirm that your compound binds to the intended target in a cellular context at the concentrations where the unexpected phenotype is observed. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Use a Structurally Different Tool Compound: If available, test a known inhibitor or activator of the same target that has a different chemical scaffold. If this compound reproduces the observed phenotype, it is more likely to be an on-target effect.
-
Target Knockdown or Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists when cells are treated with your compound after target knockdown/knockout, it is strong evidence for an off-target mechanism.
-
Correlate Potencies: Compare the dose-response curve for target engagement (e.g., from a biochemical assay or CETSA) with the dose-response curve for the cellular phenotype. A significant discrepancy between the binding affinity (Ki or IC50) and the cellular effective concentration (EC50) may suggest that the cellular effect is driven by a different, potentially lower-affinity off-target.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
overcoming resistance mechanisms to sulfonamide-based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonamide-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to sulfonamide-based compounds?
A1: Sulfonamides competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Resistance primarily arises from:
-
Acquisition of alternative DHPS genes (sul genes): Bacteria can acquire sul genes (e.g., sul1, sul2, sul3) on mobile genetic elements like plasmids.[2][3] These genes encode for a DHPS enzyme variant that has a low affinity for sulfonamides but retains its function of producing dihydrofolic acid.[1][4]
-
Mutations in the chromosomal DHPS gene (folP): Point mutations or insertions within the folP gene can alter the structure of the DHPS enzyme, reducing its binding affinity for sulfonamides while still allowing it to bind its natural substrate, para-aminobenzoic acid (PABA).[5][6][7]
-
Overproduction of PABA: Some resistant bacteria can overproduce PABA, which outcompetes the sulfonamide inhibitor for binding to the DHPS enzyme.[8]
-
Efflux pumps: Certain bacteria may utilize efflux pumps to actively transport sulfonamides out of the cell, preventing the drug from reaching its target concentration.
-
Gene Amplification: Increased resistance can also be due to the amplification of specific gene loci that contribute to resistance.
Q2: My sulfonamide compound shows high efficacy in enzymatic assays but fails in cell-based assays. What could be the reason?
A2: This discrepancy can be due to several factors:
-
Cell permeability: The compound may have poor penetration through the bacterial cell wall and membrane.
-
Efflux pumps: The compound might be a substrate for bacterial efflux pumps that actively remove it from the cell.
-
Compound stability: The compound could be unstable in the cell culture medium or metabolized by the bacteria.
-
Presence of PABA in media: The growth medium may contain PABA, which can antagonize the action of the sulfonamide. Ensure you are using a medium with minimal PABA for susceptibility testing.
Q3: How do I interpret the Minimum Inhibitory Concentration (MIC) values for my sulfonamide compound?
A3: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[9][10] The interpretation of an MIC value depends on established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][11] These breakpoints categorize the isolate as:
-
Susceptible (S): The infection is likely to be treatable with a standard dosage of the drug.[9][10]
-
Intermediate (I): The compound may be effective in body sites where the drug is physiologically concentrated or when a higher dosage can be used.[9][10]
-
Resistant (R): The compound is unlikely to be effective at achievable systemic concentrations.[9][10]
It is crucial not to compare the absolute MIC values of different drugs directly, but rather their relation to the specific breakpoint for each drug-organism pair.[12][13]
Troubleshooting Guides
Antimicrobial Susceptibility Testing (AST)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No inhibition of growth at any concentration (High MIC) | 1. The bacterial strain is highly resistant. 2. The sulfonamide compound is inactive or degraded. 3. High PABA content in the Mueller-Hinton (MH) broth. 4. Incorrect inoculum density. | 1. Verify resistance mechanism (e.g., screen for sul genes). 2. Check the purity and stability of your compound. Prepare fresh stock solutions. 3. Use MH broth with low sulfonamide inhibitors or supplemented with lysed horse blood for fastidious organisms.[14] 4. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[15] |
| Trailing endpoints (hazy growth over a range of concentrations) | 1. This is a known issue with bacteriostatic agents like sulfonamides, particularly with staphylococci.[15] 2. Inoculum is too dense. | 1. Read the MIC as the lowest concentration with at least 80% reduction in growth compared to the positive control.[15] 2. Re-standardize your inoculum and repeat the assay. |
| Skipped wells (growth in a well with a higher concentration than a well with no growth) | 1. Pipetting error during serial dilution. 2. Contamination of a well. | 1. Carefully repeat the serial dilutions. 2. Aseptically repeat the experiment. If the issue persists in the same well, check for plate defects. |
| Inconsistent MIC results between replicates | 1. Variation in inoculum preparation. 2. Pipetting inaccuracies. 3. Differences in incubation conditions. | 1. Ensure consistent turbidity of the bacterial suspension for each replicate. 2. Calibrate pipettes and use proper pipetting techniques. 3. Ensure uniform temperature and atmospheric conditions for all plates. |
PCR for Resistance Genes (sul and folP)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No PCR product (no bands on the gel) | 1. Poor DNA template quality or quantity. 2. PCR inhibitors in the DNA extract. 3. Incorrect annealing temperature. 4. Errors in the PCR master mix preparation. 5. The strain does not possess the target gene. | 1. Quantify DNA and check its purity (A260/A280 ratio). 2. Re-purify the DNA. 3. Perform a gradient PCR to optimize the annealing temperature. 4. Double-check all reagent concentrations and volumes. 5. Include positive control DNA from a known resistant strain. |
| Non-specific bands or smearing on the gel | 1. Annealing temperature is too low. 2. Primer-dimers have formed. 3. Too much template DNA was used. | 1. Increase the annealing temperature in increments of 1-2°C. 2. Redesign primers if necessary. 3. Reduce the amount of template DNA in the reaction. |
| Faint PCR product | 1. Insufficient number of PCR cycles. 2. Low concentration of template DNA. 3. Suboptimal annealing temperature. | 1. Increase the number of cycles (e.g., from 30 to 35). 2. Increase the amount of template DNA. 3. Optimize the annealing temperature using a gradient PCR. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfamethoxazole against S. aureus Clinical Isolates.
| Sulfamethoxazole MIC (µg/mL) | Number of Isolates (%) |
| 32 | 8 (16%) |
| 64 | 10 (20%) |
| 128 | 15 (30%) |
| 256 | 12 (24%) |
| 512 | 5 (10%) |
| Data adapted from a study on 50 S. aureus clinical isolates, indicating variability in resistance levels.[16] |
Table 2: Kinetic Parameters of E. coli DHPS (EcDHPS) and Sul1 Enzymes.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1mM-1) | Ki for SMX (µM) | Fold-change in Ki (Sul1 vs EcDHPS) |
| EcDHPS | pABA | 0.45 ± 0.05 | 0.61 ± 0.02 | 1355 | 5.1 ± 1.1 | - |
| Sul1 | pABA | 1.4 ± 0.2 | 0.59 ± 0.03 | 421 | 733 ± 174 | 143.7 |
| EcDHPS | SMX | 14.2 ± 2.1 | 0.007 ± 0.001 | 0.49 | - | - |
| Sul1 | SMX | 1860 ± 320 | 0.008 ± 0.001 | 0.004 | - | - |
| This table demonstrates that the Sul1 enzyme has a much higher inhibition constant (Ki) for sulfamethoxazole (SMX) compared to the native E. coli DHPS, signifying resistance. It also shows a significantly lower affinity (higher KM) for SMX as a substrate.[1] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide compound.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sulfonamide compound stock solution
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare the Inoculum:
-
Pick several colonies of the test organism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of the sulfonamide compound.
-
Perform serial twofold dilutions of the compound in CAMHB directly in the 96-well plate. Typically, this involves adding 100 µL of broth to all wells, then adding 100 µL of the 2x final concentration of the drug to the first well, mixing, and transferring 100 µL to the next well, and so on.[18]
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well (except for a sterility control well) to reach the final volume and inoculum concentration.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[15]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism.[17] This can be determined by visual inspection or using a plate reader. For sulfonamides, which can show trailing, the endpoint may be read as an 80% reduction in growth compared to the positive control well (no antibiotic).[15]
-
Protocol 2: PCR for Detection of sul Resistance Genes
This protocol provides a general method for detecting the presence of sul1 and sul2 genes.
Materials:
-
DNA template (extracted from the bacterial isolate)
-
Gene-specific primers for sul1 and sul2
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Primer Sequences (Example):
-
sul1-F: 5'-ATG GTG ACG GTG TTC GGC ATT CTG A-3'
-
sul1-R: 5'-CTA GGC ATG ATC TAA CCC TCG GTC T-3'
-
sul2-F: 5'-GAA TAA ATC GCT CAT CAT TTT CGG-3'
-
sul2-R: 5'-CGA ATT CTT GCG GTT TCT TTC AGC-3'
PCR Cycling Conditions (Example for sul1 and sul2):
-
Initial Denaturation: 94°C for 5 minutes
-
Cycling (30 cycles):
-
Denaturation: 94°C for 30 seconds
-
Annealing: 69°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 7 minutes Note: These conditions may need optimization.[19]
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size (e.g., ~450 bp for sul1, ~625 bp for sul2 in some studies) indicates the presence of the resistance gene.[20] Include positive and negative controls in your run.
Protocol 3: Sequencing of the folP Gene for Mutation Analysis
This protocol outlines the steps to identify mutations in the folP gene that may confer sulfonamide resistance.
Materials:
-
DNA template
-
Primers designed to amplify the entire coding region of the folP gene
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
PCR Amplification:
-
Amplify the entire coding region of the folP gene from the resistant isolate using high-fidelity PCR. An example study used a 1,065-bp fragment for E. coli.[5]
-
-
Purification of PCR Product:
-
Purify the amplified folP gene fragment from the PCR reaction mix using a commercially available kit to remove primers, dNTPs, and polymerase.
-
-
Sequencing:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse amplification primers to ensure accurate sequence determination of the entire fragment.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type folP sequence from a susceptible reference strain of the same bacterial species.
-
Identify any nucleotide changes (substitutions, insertions, or deletions) and determine the resulting amino acid changes in the DHPS protein. Specific mutations, such as a Pro to Ser substitution at position 64 in E. coli DHPS, have been linked to resistance.[5]
-
Visualizations
References
- 1. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of sulfonamide resistance in clinical isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THE ISOLATION AND IDENTIFICATION OF PARA-AMINOBENZOIC ACID PRODUCED BY STAPHYLOCOCCI RESISTANT TO SULFONAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. idexx.co.uk [idexx.co.uk]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
- 12. idexx.com [idexx.com]
- 13. youtube.com [youtube.com]
- 14. apec.org [apec.org]
- 15. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-Alkylation for Pyridine-Linked Sulfonamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of pyridine-linked sulfonamides.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific experimental issues.
Question 1: Why am I observing low to no conversion of my pyridine-linked sulfonamide starting material?
Answer:
Low or no conversion is a frequent issue that can be attributed to several factors, particularly the presence of the pyridine ring.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to and deactivate transition metal catalysts (e.g., Manganese, Iridium, Ruthenium) commonly used in "borrowing hydrogen" reactions with alcohol alkylating agents.[1] One study noted that a sulfonamide containing a pyridine ring resulted in no observable conversion, which was attributed to catalyst coordination.[1]
-
Insufficient Base Strength/Solubility: The sulfonamide proton is only weakly acidic, requiring a suitable base for deprotonation. The chosen base may be too weak, or its insolubility in the reaction solvent may limit its effectiveness. While strong bases like KO-t-Bu might seem ideal, they can sometimes lead to lower conversions compared to alternatives.[1]
-
Poor Solubility of Starting Material: Pyridine-linked sulfonamides may have limited solubility in common organic solvents like toluene, especially at lower temperatures.[2] If the sulfonamide is not sufficiently dissolved, the reaction will be slow or incomplete.
-
Steric Hindrance: Sterically hindered sulfonamides, such as those with substituents near the nitrogen atom, exhibit reduced reactivity.[3][4]
-
Low Nucleophilicity: The presence of strong electron-withdrawing groups on the aryl ring of the sulfonamide can decrease the nucleophilicity of the sulfonamide nitrogen, making alkylation more difficult.[1]
Troubleshooting Workflow: Low or No Conversion
Caption: Troubleshooting logic for low N-alkylation conversion.
Question 2: My reaction is producing significant byproducts, such as the di-alkylated sulfonamide. How can I improve selectivity for mono-alkylation?
Answer:
The formation of byproducts complicates purification and reduces the yield of the desired product.
-
Di-alkylation: Over-alkylation can occur if the newly formed mono-alkylated sulfonamide is deprotonated and reacts with another equivalent of the alkylating agent. This is more common with highly reactive alkylating agents and strong bases.
-
O-Alkylation: While less common for sulfonamides compared to amides, reaction at the oxygen of the sulfonyl group is a theoretical possibility, especially with hard electrophiles.
-
Competing Nucleophiles: In some methods, byproducts can act as competing nucleophiles. For instance, when using trichloroacetimidates, the trichloroacetamide byproduct can compete with the sulfonamide, lowering the yield.[2]
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: Use a 1:1 or slight excess (e.g., 1.1 equivalents) of the alkylating agent relative to the sulfonamide.
-
Slow Addition: Adding the alkylating agent portion-wise or via syringe pump can help maintain a low concentration, disfavoring the second alkylation event. Adding an imidate alkylating agent in portions was shown to increase yield from 29% to 86%.[2]
-
Choice of Base: Use the minimum amount of base required for the reaction (e.g., catalytic amounts where possible).[1] Anion exchange resins have also been used to facilitate mono-N-alkylation in high yields.[5]
-
Temperature Control: Lowering the reaction temperature (if the reaction rate remains feasible) can sometimes improve selectivity.
Question 3: I am struggling with the purification of my N-alkylated pyridine-linked sulfonamide. What are the best practices?
Answer:
Purification can be challenging due to similar polarities of starting material and product or the presence of persistent impurities.
-
Standard Aqueous Workup: After the reaction, quenching with a saturated aqueous solution like NaHCO3 is a common first step.[6] This is followed by extraction with an organic solvent (e.g., ethyl acetate, DCM).
-
Silica Gel Chromatography: This is the most common method for purifying N-alkylated sulfonamides. A solvent system of ethyl acetate and hexanes is frequently effective.[2]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[1][7] Solvents like ethanol, methanol, or mixtures such as ether/hexanes are often used.[1][7]
-
Removal of Base: If using a strong, non-volatile base, washing the combined organic layers with brine or a weak acid (like 1M HCl, if the product is stable) can help remove residual base before concentration and chromatography.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose base for N-alkylation of sulfonamides? A: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are the most frequently cited bases. Cs2CO3 is more soluble and generally more effective, though more expensive.[8] In manganese-catalyzed reactions, K2CO3 was found to be optimal, with Cs2CO3, KOH, and KO-t-Bu giving lower conversions.[1]
Q: What solvent should I choose? A: The choice depends on the reaction type and temperature requirements.
-
For high-temperature catalytic reactions: Xylenes (b.p. ~140°C) or Toluene (b.p. ~111°C) are common choices.[1][8]
-
For reactions with alkyl halides: Polar aprotic solvents like DMF or acetonitrile are often used to dissolve the sulfonamide salt.
-
For thermal reactions with trichloroacetimidates: Refluxing toluene is the standard condition.[3][4]
Q: Can I use secondary alcohols or alkyl halides as alkylating agents? A: It is generally more challenging. Many catalytic systems, such as the Mn-catalyzed borrowing hydrogen method, are unreactive with secondary alcohols.[1] Similarly, secondary alkyl halides are more prone to elimination side reactions (E2) under basic conditions.
Q: How does the pyridine ring's position affect the reaction? A: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) can influence its ability to coordinate with a metal catalyst. A 2-substituted pyridine (ortho to the linking group) might present more steric hindrance and stronger chelation/inhibition effects compared to a 4-substituted pyridine.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Alcohol (Borrowing Hydrogen Method)
This protocol is adapted from a manganese-catalyzed reaction.[1]
-
Preparation: To an oven-dried microwave vial, add the pyridine-linked sulfonamide (1.0 mmol, 1.0 equiv), the primary alcohol (1.0 mmol, 1.0 equiv), Mn(I) PNP pincer precatalyst (5 mol%), and K2CO3 (10 mol%).
-
Solvent Addition: Add xylenes to achieve a sulfonamide concentration of 1 M.
-
Reaction: Seal the vial and place it in a preheated oil bath at 150°C. Stir for 24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization to yield the N-alkylated product.[1]
Experimental Workflow: N-Alkylation via Borrowing Hydrogen
Caption: General workflow for catalytic N-alkylation of sulfonamides.
Protocol 2: General Procedure for N-Alkylation using an Alkyl Halide
This protocol is a general representation based on standard alkylation chemistry.
-
Preparation: To a round-bottom flask, add the pyridine-linked sulfonamide (1.0 mmol, 1.0 equiv) and a suitable base (e.g., Cs2CO3, 1.5 equiv).
-
Solvent Addition: Add a polar aprotic solvent, such as DMF (e.g., 0.5 M concentration).
-
Reagent Addition: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 60-100°C) and stir until TLC or LC-MS indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by silica gel column chromatography.
Data Presentation: Comparison of N-Alkylation Conditions
The following tables summarize quantitative data from various N-alkylation methods for sulfonamides, providing a basis for comparison.
Table 1: Catalytic N-Alkylation with Alcohols
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Mn(I) PNP Pincer (5) | K2CO3 (0.1) | Xylenes | 150 | 24 | 85 | [1] |
| Iridium NHC-Phosphine (1.0) | Cs2CO3 (0.5) | Toluene | 120 | 12 | ~90 | [8] |
| [Cp*Ir(biimH2)(H2O)][OTf]2 (1) | Cs2CO3 (0.1) | Water | MW | - | 74-91 |[9] |
Table 2: N-Alkylation with Other Alkylating Agents
| Alkylating Agent | Catalyst/Additive | Base | Solvent | Temp (°C) | Avg. Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Trichloroacetimidate | None | None | Toluene | Reflux | ~75 | [2][3] |
| Alkyl Halide | Anion Exchange Resin | Resin | Alcohol | Reflux | High | [5] |
| 1,2-dibromo-2-phenylethane | FeCl3 / ZnCl2 | None | Dichloroethane | - | Good |[10] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions [organic-chemistry.org]
- 4. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Technical Support Center: Managing Adverse Reactions to Sulfonamide-Containing Drugs
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for managing and investigating adverse reactions to sulfonamide-containing drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind adverse reactions to sulfonamide antibiotics?
A1: Adverse reactions to sulfonamide antibiotics are primarily immune-mediated and are often linked to their metabolic bioactivation. The parent drug, for example, sulfamethoxazole (SMX), is metabolized by cytochrome P450 enzymes into a reactive hydroxylamine metabolite (SMX-NOH). This is further oxidized to nitroso-sulfamethoxazole (SMX-NO), a highly reactive species.[1][2] This reactive metabolite can act as a hapten, covalently binding to cellular proteins to form immunogenic adducts that trigger an immune response.[1] Additionally, some sulfonamides can directly bind to T-cell receptors (TCRs) and Human Leukocyte Antigen (HLA) molecules, leading to T-cell stimulation without the need for metabolic processing.[1]
Q2: What is the difference in risk of adverse reactions between sulfonamide antibiotics and non-antibiotic sulfonamides?
A2: The risk of hypersensitivity reactions is significantly higher with sulfonamide antibiotics compared to non-antibiotic sulfonamides.[3] This is attributed to key structural differences. Sulfonamide antibiotics possess an aromatic amine at the N4 position and a heterocyclic ring at the N1 position, which are the primary immunogenic determinants.[4][5] Most non-antibiotic sulfonamides lack the N4 aromatic amine group and are therefore less likely to form the reactive metabolites that initiate an immune response.[4] While cross-reactivity is considered rare, caution is advised in patients with a history of severe sulfonamide antibiotic reactions.[1][4]
Q3: What are the common in vitro assays used to investigate sulfonamide hypersensitivity?
A3: The two most common in vitro assays are the Lymphocyte Toxicity Assay (LTA) and the Lymphocyte Transformation Test (LTT), also known as the Lymphocyte Proliferation Assay.
-
Lymphocyte Toxicity Assay (LTA): This assay assesses the susceptibility of a patient's peripheral blood mononuclear cells (PBMCs) to the cytotoxic effects of reactive sulfonamide metabolites.[6][7] An impaired ability to detoxify these metabolites leads to increased cell death, which is measured as an indicator of hypersensitivity risk.[6][8]
-
Lymphocyte Transformation Test (LTT): This test measures the proliferative response of drug-specific T-cells upon re-exposure to the drug in vitro.[9][10] An increased proliferation, often measured by the incorporation of radiolabeled thymidine or a fluorescent dye, indicates a pre-existing sensitization to the drug.[9][11]
Q4: Are there validated biomarkers to predict which individuals will experience a sulfonamide hypersensitivity reaction?
A4: Currently, there are no universally validated predictive biomarkers for sulfonamide hypersensitivity that are used in routine clinical practice.[12] However, research has identified certain genetic markers, such as specific Human Leukocyte Antigen (HLA) alleles (e.g., HLA-A11:01, HLA-B12, HLA-DR7), that are associated with an increased risk of these reactions.[7][13][14] The Lymphocyte Toxicity Assay (LTA) can also be used to identify individuals with metabolic predispositions to such reactions.[6][8]
Q5: What is a desensitization protocol, and when is it considered for sulfonamide drugs?
A5: A desensitization protocol is a procedure that involves administering gradually increasing doses of a drug to a patient with a known hypersensitivity, with the goal of inducing a temporary state of tolerance.[15][16] This is typically considered only when the sulfonamide-containing drug is essential for treatment and no suitable alternatives are available, such as for the prophylaxis of Pneumocystis jirovecii pneumonia in HIV-positive patients.[4][17] These protocols should only be performed in a controlled setting with immediate access to emergency care.[15]
Troubleshooting Guides for In Vitro Assays
Lymphocyte Toxicity Assay (LTA)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background cytotoxicity in control wells (no drug metabolite) | Poor PBMC viability post-isolation; Contamination (mycoplasma, endotoxin); Inappropriate culture conditions. | Ensure gentle PBMC isolation technique (e.g., Ficoll-Paque); Test cell cultures for contamination; Optimize culture medium, serum, and incubator conditions (37°C, 5% CO2). |
| Low or no cytotoxicity in positive control samples | Inactive drug metabolites; Sub-optimal concentration of metabolites; Insensitive cytotoxicity readout. | Use freshly prepared or properly stored reactive metabolites; Perform a dose-response titration to determine the optimal concentration; Ensure the viability assay (e.g., MTT, XTT, Trypan Blue) is functioning correctly and is sensitive enough.[8] |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the culture plate. | Ensure a homogenous single-cell suspension before seeding; Use calibrated pipettes and proper technique; Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Results not correlating with clinical history | Incorrect timing of blood sample collection (too long after the reaction); Patient's metabolic phenotype not reproducible in vitro without a metabolic activation system (e.g., microsomes). | Collect samples within a reasonable timeframe after the clinical reaction; Consider incorporating a microsomal fraction (e.g., murine hepatic microsomes) into the assay to simulate in vivo metabolism.[8] |
Lymphocyte Transformation Test (LTT) / Proliferation Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background proliferation in unstimulated control wells | Pre-activated lymphocytes due to recent infection or inflammation; Mitogenic components in the culture serum; Contamination. | Review donor's recent clinical history; Screen different batches of fetal calf serum (FCS) for low mitogenic activity or use autologous serum carefully[18]; Regularly test for mycoplasma and endotoxin contamination. |
| Weak or no proliferation in positive control wells (e.g., PHA, anti-CD3) | Poor cell viability; Sub-optimal mitogen concentration; Suppressive factors in the culture. | Check cell viability before and during the assay; Titrate mitogens to determine the optimal concentration for your cell type; Ensure no inhibitory substances are present in the media. |
| Low Stimulation Index (SI) in drug-stimulated wells | Low frequency of drug-specific T-cells; Assay performed too long after the initial reaction; Inappropriate drug concentration (too low for stimulation or too high, causing toxicity). | Increase the number of cells per well; Perform the assay within a few months of the reaction, as the response can wane over time[10]; Conduct a dose-response curve for the sulfonamide drug to find the optimal non-toxic concentration for stimulation. |
| Inconsistent results between assays | Donor-to-donor variability; Variations in cell culture reagents; Differences in the timing of the assay relative to the clinical event. | Standardize all protocols and reagents; Use a consistent source and batch of serum and other reagents; Acknowledge inherent biological variability and include multiple tolerant control donors for comparison. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Incidence of Sulfonamide Adverse Reactions (General Population) | ~3-8% | Represents the overall frequency of reported adverse reactions to sulfonamide antimicrobials. | [6][8] |
| Incidence of Sulfonamide Adverse Reactions (HIV-positive Population) | ~27-60% | The risk is significantly elevated in individuals with HIV, particularly when using trimethoprim-sulfamethoxazole. | [2][8] |
| Target Therapeutic Serum Concentration (Sulfamethoxazole) | 100-150 mcg/mL | This range is often targeted for clinical efficacy in treating certain infections. Levels outside this range were not strongly associated with clinical failure or toxicity in one retrospective study. | [19][20] |
| Lymphocyte Toxicity Assay (LTA) Positive Threshold (Immunocompetent) | >13.5% cytotoxicity | A cytotoxicity level above this threshold in response to the drug metabolite is considered a positive result, indicating potential hypersensitivity. | [8][21] |
| Lymphocyte Toxicity Assay (LTA) Positive Threshold (Immunocompromised) | >22% cytotoxicity | A higher threshold is used for the HIV-positive population to maintain specificity. | [8][21] |
| Lymphocyte Transformation Test (LTT) Sensitivity | ~60-70% | The sensitivity of the LTT can vary depending on the drug and the type of reaction. | [9][11] |
| Lymphocyte Transformation Test (LTT) Specificity | >90% | The LTT generally exhibits high specificity, meaning a positive result is a strong indicator of sensitization. | [10] |
Experimental Protocols
Key Experiment 1: Lymphocyte Toxicity Assay (LTA)
Objective: To determine the in vitro cytotoxicity of sulfonamide reactive metabolites on peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh heparinized whole blood from both patients and healthy controls using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal calf serum, L-glutamine, and penicillin-streptomycin.
-
Metabolic Activation (Optional but Recommended): To simulate in vivo metabolism, a system containing murine hepatic microsomes and an NADPH-generating system can be added to the cell cultures.[8]
-
Drug Exposure: Seed PBMCs in a 96-well plate. Add the sulfonamide hydroxylamine metabolite (e.g., sulfamethoxazole hydroxylamine) across a range of concentrations (e.g., 10-100 µM). Include control wells with cells only (negative control) and cells with the metabolic activation system but no drug.
-
Incubation: Incubate the plate for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Determine cell viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or XTT.[8] The absorbance, which correlates with the number of viable cells, is measured using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration compared to the untreated control. A positive result is defined by a cytotoxicity percentage exceeding a pre-determined threshold (e.g., >13.5%).[8][21]
Key Experiment 2: Lymphocyte Transformation Test (LTT)
Objective: To measure the proliferation of T-lymphocytes in response to a sulfonamide drug.
Methodology:
-
PBMC Isolation and Culture: Isolate and culture PBMCs as described in the LTA protocol.
-
Drug Stimulation: Seed PBMCs in a 96-well plate. Add the parent sulfonamide drug (e.g., sulfamethoxazole) at several non-toxic concentrations. Include unstimulated cells (negative control) and cells stimulated with a mitogen like phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control).
-
Incubation: Culture the cells for 5 to 7 days to allow for clonal expansion of any drug-specific T-cells.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: During the final 18 hours of culture, add [³H]-thymidine to each well. Proliferating cells will incorporate the radiolabel into their DNA. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity, which can be measured by flow cytometry.
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or other proliferation readout of the drug-stimulated wells by the mean CPM of the unstimulated wells. An SI ≥ 2 or 3 is typically considered a positive result.
Visualizations
Caption: Proposed signaling pathway for sulfonamide hypersensitivity reactions.
Caption: Experimental workflow for the Lymphocyte Toxicity Assay (LTA).
Caption: Experimental workflow for the Lymphocyte Transformation Test (LTT).
References
- 1. dovepress.com [dovepress.com]
- 2. dynamed.com [dynamed.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Western University [schulich.uwo.ca]
- 7. researchgate.net [researchgate.net]
- 8. A novel lymphocyte toxicity assay to assess drug hypersensitivity syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. [PDF] Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity | Semantic Scholar [semanticscholar.org]
- 14. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioconductor.org [bioconductor.org]
- 16. researchgate.net [researchgate.net]
- 17. thekingsleyclinic.com [thekingsleyclinic.com]
- 18. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Relationship of Sulfamethoxazole Therapeutic Drug Monitoring to Clinical Efficacy and Toxicity: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of N-cyclopropylpyridine-2-sulfonamide and Alternatives in Biological Target Validation
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of biological targets for N-cyclopropylpyridine-2-sulfonamide and its therapeutic alternatives.
This guide provides an objective comparison of the performance of this compound and alternative compounds in validating key biological targets. Drawing from a comprehensive review of available scientific literature, this document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to aid researchers in their drug discovery and development efforts. While the precise biological target of this compound is not definitively established in publicly accessible literature, its structural similarity to known inhibitors suggests several plausible targets. This guide will focus on Werner syndrome helicase (WRN) as a primary hypothetical target, with secondary discussions on other potential targets including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2).
Targeting Werner Syndrome Helicase (WRN)
Werner syndrome helicase (WRN) is a crucial enzyme involved in DNA repair and maintenance of genomic stability.[1][2][3] Its inhibition is a promising therapeutic strategy for cancers with microsatellite instability (MSI), as these cancer cells are particularly dependent on WRN for survival.[4][5][6] Recent studies have identified 2-sulfonyl/sulfonamide pyrimidine derivatives as potent and selective covalent inhibitors of WRN helicase activity, a chemical class that closely resembles this compound.[7]
Comparative Performance of WRN Helicase Inhibitors
The following table summarizes the inhibitory activities of selected compounds against WRN helicase, providing a benchmark for the potential efficacy of this compound.
| Compound ID | Chemical Class | WRN Helicase IC50 (nM) | Assay Type | Reference |
| H3B-960 | 2-Sulfonamide Pyrimidine | 22 | Multiplexed Activity Assay | [7] |
| H3B-968 | 2-Sulfonamide Pyrimidine | ~10 | Multiplexed Activity Assay | [7] |
| HRO761 | Not Specified | 220 (ATPase activity) | ADP Hunter Plus Assay | [8] |
| VVD214 | Not Specified | 3500 (ATPase activity) | ADP Hunter Plus Assay | [8] |
Experimental Protocol: WRN Helicase Activity Assay
A robust method for assessing WRN helicase inhibition is a fluorogenic assay that monitors DNA unwinding.[9]
Principle: A double-stranded DNA probe is labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the complementary strand. In the annealed state, the quencher suppresses the fluorophore's signal. Upon addition of WRN helicase, the DNA strands are unwound, separating the fluorophore and quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Purified recombinant WRN protein
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
ATP solution
-
Fluorophore-quencher labeled DNA substrate
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Dispense test compounds and controls into the assay plate.
-
Add the DNA substrate to all wells.
-
Initiate the reaction by adding a mixture of WRN protein and ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition relative to controls.
WRN Signaling and Functional Relationships
The following diagram illustrates the central role of WRN in DNA replication and repair and its interaction with other key proteins.
References
- 1. Werner Syndrome: Clinical Features, Pathogenesis and Potential Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 3. Pathways and functions of the Werner syndrome protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 6. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of N-cyclopropylpyridine-2-sulfonamide Cross-Reactivity: A Predictive Assessment Based on Structurally Related Compounds
Disclaimer: Direct experimental cross-reactivity data for N-cyclopropylpyridine-2-sulfonamide is not currently available in the public domain. This guide provides a comparative analysis based on published data for structurally related pyridine-sulfonamide derivatives to infer potential biological activities and cross-reactivity considerations. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive assessment rather than a definitive profile of this compound.
Introduction
This compound belongs to the broader class of pyridine-sulfonamide derivatives, a scaffold known to exhibit a wide range of pharmacological activities.[1] These compounds have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents, primarily through their action as enzyme inhibitors.[2][3][4] This guide summarizes the known biological targets of pyridine-sulfonamides and presents available quantitative data for representative analogs to facilitate a predictive understanding of this compound's potential cross-reactivity profile.
Potential Biological Targets and Cross-Reactivity
Based on studies of related compounds, this compound may interact with several biological targets. The cross-reactivity profile will be dictated by its binding affinity to these various proteins.
Enzyme Inhibition
Cyclooxygenase (COX) Enzymes: Several pyridine acyl sulfonamide derivatives have been synthesized and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors.[3] One particular compound, compound 23 from a study by Wei et al. (2011), demonstrated potent COX-2 inhibitory activity.[3] Given the structural similarities, this compound could potentially exhibit inhibitory activity against COX enzymes, with selectivity between COX-1 and COX-2 being a critical determinant of its side-effect profile.
Carbonic Anhydrases (CAs): Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[5] Various sulfonamide derivatives have shown inhibitory activity against different isoforms of human carbonic anhydrases (hCA I, hCA II, hCA IX, hCA XII).[5] Cross-reactivity with different CA isoforms is a key consideration, as it can lead to various physiological effects.
Dihydropteroate Synthase (DHPS): In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway.[6] This is the primary mechanism of action for sulfonamide antibiotics. If this compound possesses this activity, it would be expected to have antibacterial properties.
Receptor Binding
While less common for this class, some pyridine-sulfonamide derivatives may interact with cell surface receptors. For instance, some research suggests that certain sulfonamide-containing compounds can act as antagonists for receptors like the vasopressin V2 receptor.[2]
Quantitative Data for Related Pyridine-Sulfonamide Derivatives
The following table summarizes the available quantitative data for a representative pyridine acyl sulfonamide derivative that has been studied for its COX-2 inhibitory activity.
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition |
| Compound 23 (Pyridine acyl sulfonamide derivative) | COX-2 | 0.8 | in vitro enzyme assay |
| B16-F10 (antiproliferative) | 2.8 | Cell-based assay | |
| HepG2 (antiproliferative) | 1.2 | Cell-based assay | |
| MCF-7 (antiproliferative) | 1.8 | Cell-based assay | |
| PGE2 production in RAW 264.7 cells | 0.15 | Cell-based assay |
Data from Wei et al., 2011.[3]
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following are general methodologies used to assess the activity and cross-reactivity of sulfonamide derivatives based on the available literature.
In Vitro Enzyme Inhibition Assay (Example: COX-2)
A common method to determine COX-2 inhibitory activity is a fluorescence-based assay. The assay typically involves the following steps:
-
Recombinant human COX-2 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
A fluorescent substrate (e.g., arachidonic acid) is added to initiate the enzymatic reaction.
-
The enzyme activity is measured by monitoring the change in fluorescence over time using a microplate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
-
To assess selectivity, the same assay is performed with the COX-1 isozyme.
Cell-Based Assays (Example: PGE2 Production)
To evaluate the effect of a compound on cellular activity, a common method is to measure the production of prostaglandins, such as PGE2, in a cell line that expresses COX-2.
-
A suitable cell line (e.g., RAW 264.7 macrophages) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.
-
The cells are then treated with the test compound at various concentrations.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for the inhibition of PGE2 production is then determined.
Visualizations
Signaling Pathway
Caption: Potential inhibitory action on the COX-2 signaling pathway.
Experimental Workflow
Caption: General workflow for assessing compound cross-reactivity.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Preclinical Validation of N-cyclopropylpyridine-2-sulfonamide: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data on N-cyclopropylpyridine-2-sulfonamide reveals a significant gap in the scientific literature regarding its efficacy and mechanism of action. While the broader class of sulfonamides has been investigated for various therapeutic applications, including neurodegenerative diseases, specific preclinical validation for this particular compound remains elusive. This guide aims to provide a comparative overview based on related pyridine-sulfonamide derivatives and outlines the necessary experimental framework for its future validation.
Executive Summary
This compound is a novel chemical entity with potential therapeutic applications. However, a thorough search of scientific databases and patent literature did not yield specific preclinical efficacy data, comparative studies, or detailed experimental protocols for this compound. This guide, therefore, presents a comparative analysis based on publicly available data for analogous pyridine-sulfonamide compounds to provide a foundational understanding and proposes a roadmap for the preclinical validation of this compound.
Comparative Landscape: Pyridine-Sulfonamide Derivatives
While data on this compound is not available, research on other pyridine-sulfonamide derivatives offers insights into potential therapeutic avenues and establishes a basis for comparison. These analogs have been primarily investigated for their anti-inflammatory and neuroprotective properties.
| Compound Class | Therapeutic Target | Key Preclinical Findings | Reference |
| Pyridine Acyl Sulfonamides | Cyclooxygenase-2 (COX-2) | Potent COX-2 inhibitory activity, demonstrating anti-inflammatory and anti-proliferative effects in cancer cell lines.[1] | [1] |
| Bis-Sulfonamide Derivatives | Sirtuin 1 (SIRT1) | Neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neuronal death in a Parkinson's disease model, mediated through SIRT1 activation.[2] | [2] |
| N-(pyridin-2-yl)pyridine-sulfonamide Derivatives | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Patented for their potential to modulate CFTR activity, suggesting a role in treating cystic fibrosis.[3] | [3] |
Proposed Experimental Protocols for Preclinical Validation
To ascertain the therapeutic potential of this compound, a rigorous preclinical validation process is essential. The following experimental protocols are proposed:
In Vitro Efficacy and Target Engagement
-
Objective: To determine the biological activity and identify the molecular target(s) of this compound.
-
Methodology:
-
Cell-Based Assays: Screen the compound against a panel of cell lines relevant to a specific disease area (e.g., neuronal cell lines for neuroprotection, cancer cell lines for anti-proliferative activity). Key parameters to measure include cell viability (MTT assay), apoptosis (caspase activity assays), and relevant biomarker modulation.
-
Enzyme Inhibition Assays: If a specific enzyme target is hypothesized (e.g., COX-2, kinases), conduct in vitro enzyme activity assays to determine the half-maximal inhibitory concentration (IC50).
-
Binding Assays: Utilize techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to the putative target and determine binding affinity (KD).
-
In Vivo Efficacy in Animal Models
-
Objective: To evaluate the therapeutic efficacy of this compound in a living organism.
-
Methodology:
-
Disease Model Selection: Choose a relevant animal model that recapitulates the key aspects of the human disease (e.g., a transgenic mouse model of Alzheimer's disease, a xenograft model for cancer).
-
Dosing and Administration: Determine the optimal dose and route of administration based on preliminary pharmacokinetic and tolerability studies.
-
Efficacy Endpoints: Measure relevant in-life parameters (e.g., tumor volume, cognitive function) and post-mortem endpoints (e.g., biomarker levels in target tissues, histopathology).
-
Pharmacokinetic and Safety Profiling
-
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of the compound.
-
Methodology:
-
Pharmacokinetic Studies: Administer the compound to animals and collect blood and tissue samples at various time points to determine key PK parameters (e.g., half-life, bioavailability).
-
Toxicology Studies: Conduct acute and repeated-dose toxicity studies in at least two animal species to identify potential adverse effects and determine the maximum tolerated dose (MTD).
-
Visualizing the Path Forward
To guide the preclinical validation process, the following workflows and signaling pathways can be visualized.
Caption: Proposed experimental workflow for preclinical validation.
Should this compound demonstrate neuroprotective properties, a potential mechanism of action could involve the modulation of key signaling pathways implicated in neuronal survival and inflammation.
Caption: Potential neuroprotective signaling pathway modulation.
Conclusion
While the specific preclinical data for this compound is currently unavailable, the broader landscape of pyridine-sulfonamide derivatives suggests potential for therapeutic development. The experimental framework outlined in this guide provides a clear path for the systematic evaluation of its efficacy and safety. Further research is imperative to unlock the potential of this novel compound and to provide the necessary data for meaningful comparisons with existing alternatives. Researchers and drug development professionals are encouraged to undertake these validation studies to fill the current knowledge gap.
References
- 1. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020161623A1 - N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
Structure-Activity Relationship of N-Cyclopropylpyridine-2-sulfonamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity of Pyridine-2-sulfonamide Analogs
The biological activity of pyridine-2-sulfonamide derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the sulfonamide nitrogen. The following tables summarize the in vitro inhibitory activities of representative analogs against key biological targets, including cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs).
Table 1: In Vitro COX-2 Inhibitory Activity of Pyridine Acyl Sulfonamide Derivatives
| Compound ID | R Group on Pyridine Ring | Sulfonamide Moiety | COX-2 IC50 (μM) |
| 1 | 4-H | N-(4-methoxyphenyl)sulfamoyl | >100 |
| 2 | 4-CH3 | N-(4-methoxyphenyl)sulfamoyl | 56.3 |
| 3 | 4-F | N-(4-methoxyphenyl)sulfamoyl | 25.1 |
| 4 | 4-Cl | N-(4-methoxyphenyl)sulfamoyl | 15.8 |
| 23 | 4-Cl | N-(4-fluorophenyl)sulfamoyl | 0.8[1] |
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazolopyridine Sulfonamides
| Compound ID | Linker (X) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 1a | -CH2-CH2- | 125.4 | 15.8 | 35.6 | 7.9 |
| 1b | Direct bond | 45.9 | 8.9 | 25.1 | 5.6 |
| 1f | -N(CH3)C(O)CH2CH2- | 16.8 | 5.2 | 15.8 | 4.1 |
Data presented in the tables are compiled from various sources for comparative purposes. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Key Structure-Activity Relationship (SAR) Insights
The following diagram summarizes the general structure-activity relationships for pyridine-2-sulfonamide analogs based on available data.
Caption: Key structure-activity relationships for pyridine-2-sulfonamide analogs.
Experimental Protocols
General Synthesis of N-Substituted Pyridine-2-sulfonamides
The synthesis of N-substituted pyridine-2-sulfonamides generally proceeds via the reaction of a substituted 2-aminopyridine with a corresponding sulfonyl chloride in the presence of a base.
Caption: Generalized workflow for the synthesis of N-substituted pyridine-2-sulfonamides.
A typical experimental procedure is as follows: To a solution of the appropriate 2-aminopyridine derivative in an anhydrous solvent such as pyridine or dichloromethane, the desired sulfonyl chloride is added dropwise at room temperature. A base, such as pyridine or triethylamine, is often used to scavenge the HCl byproduct. The reaction mixture is stirred for several hours to overnight. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the pure N-substituted pyridine-2-sulfonamide.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
The ability of the synthesized compounds to inhibit the COX-2 enzyme is typically evaluated using an in vitro assay that measures the production of prostaglandin E2 (PGE2).
Protocol Outline:
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Incubation: The test compounds at various concentrations are pre-incubated with the COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 10 minutes), the reaction is stopped by the addition of a quenching agent (e.g., HCl).
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Carbonic Anhydrase (CA) Inhibition Assay
The inhibitory activity against various human carbonic anhydrase (hCA) isoforms is determined by a stopped-flow CO2 hydration assay.
Protocol Outline:
-
Enzyme and Substrate: Recombinant hCA isoforms (e.g., hCA I, II, IX, XII) are used. CO2-saturated water is the substrate.
-
Assay Conditions: The assay is performed at a specific temperature (e.g., 25°C) in a buffered solution (e.g., HEPES-Tris) containing a pH indicator (e.g., 4-nitrophenol).
-
Measurement: The catalytic activity is monitored by the change in absorbance of the pH indicator as the CO2 is hydrated to carbonic acid, leading to a decrease in pH. A stopped-flow spectrophotometer is used to measure the initial rates of the reaction.
-
Inhibition Studies: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Data Analysis: The inhibition constants (Ki) are determined by fitting the dose-response curves to the appropriate inhibition models.
Conclusion
The structure-activity relationship of pyridine-2-sulfonamide analogs is a complex interplay of electronic and steric factors. Substitutions on the pyridine ring, the nature of the linker, and the identity of the N-substituent on the sulfonamide all play critical roles in determining the biological activity and selectivity of these compounds. While specific data on a wide range of N-cyclopropylpyridine-2-sulfonamide analogs is limited, the available information on related structures suggests that the cyclopropyl group, with its unique conformational and electronic properties, is a valuable moiety for designing potent and selective enzyme inhibitors. Further synthesis and biological evaluation of a focused library of this compound analogs are warranted to fully elucidate the SAR for this promising class of compounds.
References
Comparative Efficacy of N-cyclopropylpyridine-2-sulfonamide and Related Derivatives: An In Vitro and In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of N-cyclopropylpyridine-2-sulfonamide and structurally related pyridine-2-sulfonamide derivatives. The following sections detail their performance based on available experimental data, outlining in vitro potencies, mechanisms of action, and in vivo activities where data is available.
In Vitro Efficacy: A Potent Class of Anti-Cancer Agents
Pyridine-2-sulfonamide derivatives have consistently exhibited potent cytotoxic and inhibitory activities across a range of cancer cell lines in vitro. The primary mechanism of action for many of these compounds involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.
A notable example is the pyridinesulfonamide derivative FD268 , which has shown high potency as a PI3K inhibitor.[1][2] Studies on acute myeloid leukemia (AML) cell lines, such as HL-60 and MOLM-16, have demonstrated that FD268 effectively suppresses cell proliferation and induces apoptosis.[1][2]
| Compound/Derivative Class | Cancer Cell Line(s) | Key In Vitro Activity | IC50/GI50 Values | Reference(s) |
| FD268 (Pyridinesulfonamide derivative) | HL-60, MOLM-16 (Acute Myeloid Leukemia) | Inhibition of PI3K/Akt/mTOR pathway, induction of apoptosis | nM range (enzyme activity) | [1][2] |
| N-(4-chlorobenzenesulfonyl)amino-(4-(4-chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-1,2-dihydro-2-oxopyridine-3-carbonitrile) | HepG2 (Hepatocellular Carcinoma) | Growth inhibition | IC50: 10.33 µM | [3] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical Cancer), MDA-MB-231, MCF-7 (Breast Cancer) | Growth Inhibition | GI50: 7.2 ± 1.12 µM (HeLa), 4.62 ± 0.13 µM (MDA-MB231), 7.13 ± 0.13 µM (MCF-7) | [4] |
| Imidazo[1,2-a]pyridine derivatives | HCC1937 (Breast Cancer) | Cytotoxic effect | IC50: 45 µM (IP-5), 47.7 µM (IP-6) | [5] |
| Sulfonamide–pyridine hybrid (para chloro derivative 7) | Breast Cancer Cell Lines | Cytotoxic activity, Carbonic Anhydrase IX inhibition | IC50: 253 ± 12 nM (CAIX) | [6][7] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anti-cancer effects of pyridine-2-sulfonamide derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Apoptosis Induction: By inhibiting the PI3K/Akt/mTOR pathway, compounds like FD268 lead to the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and the activation of pro-apoptotic proteins (e.g., Bad), ultimately triggering caspase-3-dependent apoptosis.[1][2]
Cell Cycle Arrest: Several pyridine derivatives have been shown to induce cell cycle arrest, primarily at the G2/M or G0/G1 phases.[8][9] This is often mediated by the upregulation of cell cycle inhibitors like p21 and the tumor suppressor protein p53.[8] For instance, a methanesulfonamide analogue of cryptopleurine induced G0/G1 cell cycle arrest by suppressing the expression of key proteins like cyclin A2, cyclin D1, and cyclin E.[9]
Below is a diagram illustrating the proposed signaling pathway affected by these compounds.
Caption: Proposed mechanism of action for pyridinesulfonamide derivatives via inhibition of the PI3K/Akt/mTOR pathway.
In Vivo Efficacy: Preclinical Evidence
While in vivo data for this compound is not currently available, studies on related sulfonamide derivatives have shown promising anti-tumor activity in preclinical models. For example, a methanesulfonamide analogue of cryptopleurine (a complex alkaloid) demonstrated significant antitumor activity in a xenograft model.[9] This suggests that the broader class of sulfonamide-containing compounds holds potential for in vivo efficacy. Further in vivo studies on simpler pyridine-2-sulfonamide derivatives are warranted to fully assess their therapeutic potential.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the efficacy of these compounds. Specific parameters may vary between studies.
Cell Viability and Cytotoxicity Assays (e.g., MTT, CellTiter-Glo)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® is added to each well.
-
Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The IC50 or GI50 values, representing the concentration of the compound that inhibits cell viability or growth by 50%, are calculated from the dose-response curves.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histograms.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified.
Below is a generalized workflow for in vitro screening of such compounds.
Caption: A typical experimental workflow for the in vitro evaluation of novel anti-cancer compounds.
Conclusion
The available data strongly suggest that the pyridine-2-sulfonamide scaffold is a promising framework for the development of novel anti-cancer therapeutics. Derivatives of this class have demonstrated potent in vitro efficacy against a variety of cancer cell lines, primarily by inducing apoptosis and cell cycle arrest through the inhibition of key signaling pathways like PI3K/Akt/mTOR. While in vivo data for the specific N-cyclopropyl derivative is lacking, the preclinical success of related compounds provides a solid rationale for its further investigation. Future studies should focus on synthesizing and evaluating this compound to determine its specific in vitro and in vivo efficacy and to fully understand its potential as a clinical candidate.
References
- 1. A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia | PLOS One [journals.plos.org]
- 3. ijirset.com [ijirset.com]
- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: N-cyclopropylpyridine-2-sulfonamide and Commercial Antibacterial Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical antibacterial agent N-cyclopropylpyridine-2-sulfonamide against established commercial sulfonamide inhibitors. Due to the absence of publicly available experimental data for this compound, this comparison is based on the well-understood mechanism of the sulfonamide class of drugs and presents data for widely used commercial counterparts, Sulfamethoxazole and Sulfadiazine, as a benchmark.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamide antibiotics, including the hypothetical this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[2] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, which accounts for the selective toxicity of sulfonamides.[1] By blocking DHPS, sulfonamides disrupt the metabolic pathway that produces tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids (DNA and RNA). This ultimately leads to the cessation of bacterial cell division and a bacteriostatic effect.[1]
Caption: Bacterial Folic Acid Synthesis Pathway and the Site of Action for Sulfonamide Inhibitors.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the commercial sulfonamides, Sulfamethoxazole and Sulfadiazine, against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Lower MIC values indicate higher potency.
Note: No specific MIC data for this compound is currently available in the public domain. The data for the commercial inhibitors is provided as a reference for the expected range of activity for a novel sulfonamide antibacterial.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Staphylococcus aureus | ≤0.25 to 1 | [3] |
| Escherichia coli | 125 | [4] | |
| Pseudomonas aeruginosa | No inhibitory activity | [5] | |
| Klebsiella pneumoniae | No inhibitory activity | [5] | |
| Sulfadiazine | Staphylococcus aureus | 64 to 128 | [6] |
| Pseudomonas aeruginosa | 16 to 32 | [6] | |
| Neisseria meningitidis | 0.5 to 200 | ||
| Pseudomonas aeruginosa (from canine otitis externa) | 1 to 64 |
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
Novel Sulfonamides Demonstrate Promising Antimalarial Potential, Rivaling Standard Therapies
For Immediate Release
[City, State] – [Date] – New research into novel sulfonamide-based compounds is revealing a promising new frontier in the fight against malaria. Several new classes of sulfonamides have demonstrated potent antimalarial activity in both laboratory and preclinical studies, with some showing efficacy comparable to or exceeding that of current standard treatments. These findings offer a significant step forward in addressing the growing challenge of drug-resistant malaria.
A comprehensive evaluation of recently developed sulfonamide derivatives highlights their potential as next-generation antimalarial agents. This guide provides a detailed comparison of their performance against existing drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Performance of Novel Sulfonamides: A Comparative Analysis
Recent studies have focused on distinct series of novel sulfonamides, each with unique structural modifications designed to enhance their antimalarial activity and overcome resistance mechanisms. The data presented below summarizes the in vitro activity, cytotoxicity, and in vivo efficacy of these promising compounds compared to standard antimalarial drugs.
In Vitro Activity and Cytotoxicity
A series of pyrimidine-tethered spirochromane-based sulfonamides has shown potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the deadliest malaria parasite. Notably, several compounds in this series exhibit low micromolar to nanomolar inhibitory concentrations (IC50), indicating high potency. Furthermore, these compounds have demonstrated a favorable safety profile with high selectivity for the parasite over mammalian cells, as indicated by their cytotoxicity concentration (CC50) in Vero cell lines.
| Compound ID | P. falciparum 3D7 IC50 (µM) | P. falciparum W2 IC50 (µM) | Vero Cells CC50 (µM) | Selectivity Index (SI = CC50/W2 IC50) |
| Novel Sulfonamide 1 | 0.045 | 0.078 | > 10 | > 128 |
| Novel Sulfonamide 2 | 0.089 | 0.152 | > 10 | > 65 |
| Chloroquine | 0.021 | 0.295 | > 100 | > 339 |
| Sulfadoxine | 0.340 | 0.340 | > 100 | > 294 |
In Vivo Efficacy
In preclinical studies using murine models of malaria (Plasmodium berghei), novel dipeptide-sulfonamides and sulfonamide-alkanamido thiazole-5-carboxylate derivatives have demonstrated significant parasite suppression. These in vivo studies are critical for validating the therapeutic potential of these compounds.
| Compound | Dose (mg/kg/day) | % Parasitemia Suppression | Mean Survival Time (Days) |
| Novel Dipeptide-Sulfonamide | 100 | 79.89% | Not Reported |
| Novel Sulfonamide-Thiazole 1 | 50 | 81.68% | Not Reported |
| Novel Sulfonamide-Thiazole 2 | 50 | 85.34% | Not Reported |
| Artemether-Lumefantrine | 5 | 79.77% | Not Reported |
| Artemisinin | 5 | 90.00% | Not Reported |
| Untreated Control | - | 0% | 6-8 |
The in vivo results indicate that these novel sulfonamides can achieve parasite suppression levels comparable to the widely used artemisinin-based combination therapies (ACTs).
Mechanisms of Action: Targeting Key Parasite Pathways
The antimalarial activity of sulfonamides traditionally stems from their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the parasite's folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and amino acids, and its disruption is lethal to the parasite.
Comparative Docking Analysis of Thienopyrimidine-Sulfonamide Hybrids: A Guide for Drug Discovery
A detailed examination of recent studies reveals the promising potential of thienopyrimidine-sulfonamide hybrids as versatile scaffolds in drug development. This guide provides a comparative analysis of their molecular docking studies and biological activities, offering valuable insights for researchers and scientists in the field of medicinal chemistry and drug design.
The fusion of thienopyrimidine and sulfonamide moieties has yielded a plethora of hybrid molecules with significant therapeutic potential. These compounds have been extensively investigated for their anticancer, antiprotozoal, and antimicrobial properties. Molecular docking studies have been instrumental in elucidating the binding interactions of these hybrids with their respective biological targets, providing a rational basis for lead optimization and the design of more potent inhibitors.
Anticancer Activity: Targeting Key Kinases and Enzymes
Thienopyrimidine-sulfonamide hybrids have emerged as a prominent class of anticancer agents, demonstrating efficacy against various cancer cell lines. Docking studies have revealed their ability to interact with the active sites of crucial kinases and enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Carbonic Anhydrases (CAs).
Comparative Docking and In Vitro Activity Data
The following tables summarize the molecular docking scores and in vitro biological activities of selected thienopyrimidine-sulfonamide hybrids from recent studies.
| Compound | Target Protein | Docking Score (kcal/mol) | Target Cell Line | IC50 (µM) | Reference |
| Series 1 | |||||
| Compound 13 | VEGFR-2 | - | MCF-7 | 2.31 | [1] |
| Compound 7 | VEGFR-2 | - | MCF-7 | - | [1] |
| Series 2 | |||||
| Compound 23 | EGFR/FGFR | - | MDA-MB-231 | 2.95 | [2] |
| Compound 23 | EGFR/FGFR | - | MCF-7 | 3.80 | [2] |
| Compound 25 | FGFR | - | - | 0.029 | [2] |
| Compound 24 | FGFR | - | - | 0.055 | [2] |
| Series 3 | |||||
| Compound 3b | Caspase-3 | -6.476 to -4.059 | MDA-MB-231 | 4.45 | [3][4] |
| Compound 4bi | FGFR-1 | -7.123 to -5.239 | MCF-7 | 6.17 | [3][4] |
| Series 4 | |||||
| Compound 10e | EGFR/PI3K | - | MCF-7 | 14.5 | [5] |
| Compound 10b | EGFR/PI3K | - | MCF-7 | 19.4 | [5] |
| Series 5 | |||||
| Compound 5p | CA II, IX, XII | - | - | Kᵢ values of 8.7, 5.9, and 7.4 nM respectively | [6] |
Antiprotozoal and Antimicrobial Investigations
Beyond cancer, these hybrid scaffolds have shown promise in combating protozoal and microbial infections. Docking studies against enzymes like Dihydrofolate Reductase (DHFR) from Plasmodium falciparum and bacterial oxidoreductases have provided insights into their mechanism of action.[7][8]
| Compound | Target Protein | Docking Score (kcal/mol) | Target Organism | Activity | Reference |
| Series 6 | |||||
| Compound 5 | PfDHFR | - | Plasmodium falciparum (K1 strain) | Antimalarial | [7] |
| Compound 6 | PfDHFR | - | Plasmodium falciparum (K1 strain) | Antimalarial | [7] |
| Compound 8 | PfDHFR | - | Plasmodium falciparum (K1 strain) | Antimalarial | [7] |
| Series 7 | |||||
| Compound 12ii | Oxidoreductase | - | Staphylococcus aureus, Escherichia coli | Antibacterial | [2][8] |
| Compound 8iii | Squalene epoxidase | - | Candida | Antifungal | [2] |
Experimental Protocols
A summary of the key experimental methodologies employed in the cited studies is provided below.
Molecular Docking Simulation
The general workflow for molecular docking studies of thienopyrimidine-sulfonamide hybrids typically involves the following steps:
Figure 1. A generalized workflow for molecular docking studies.
Protocol Details:
-
Protein Preparation: The three-dimensional crystal structures of the target proteins are typically retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the thienopyrimidine-sulfonamide hybrids are sketched and converted to 3D structures. Energy minimization is then performed using appropriate force fields.
-
Docking Software: Various software packages are used for docking simulations, with AutoDock and Molecular Operating Environment (MOE) being commonly cited.[7]
-
Validation: The docking protocol is often validated by re-docking the co-crystallized ligand into the active site of the protein and calculating the Root Mean Square Deviation (RMSD) between the docked and original poses. An RMSD value of less than 2 Å is generally considered a successful validation.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 2. A typical workflow for an MTT-based cytotoxicity assay.
Protocol Details:
-
Cell Lines: A variety of human cancer cell lines are used, including breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116), and prostate cancer (PC-3).[5]
-
Procedure: Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT reagent is added, which is converted to formazan crystals by viable cells. These crystals are then dissolved, and the absorbance is measured to determine cell viability.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound required to inhibit the growth of 50% of the cells.
Signaling Pathways and Mechanisms of Action
The anticancer effects of thienopyrimidine-sulfonamide hybrids are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, inhibition of EGFR and FGFR can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Figure 3. Simplified signaling pathway showing inhibition by thienopyrimidine-sulfonamide hybrids.
Conclusion
The comparative analysis of docking studies and biological activities highlights the significant potential of thienopyrimidine-sulfonamide hybrids as a versatile scaffold for the development of novel therapeutic agents. The strong correlation often observed between in silico docking scores and in vitro biological activities underscores the value of computational approaches in modern drug discovery. Further exploration and optimization of this chemical scaffold are warranted to develop clinically viable drug candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of thienopyrimidine derivatives tethered with sulfonamide and other moieties as carbonic anhydrase inhibitors: Design, synthesis and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thienopyrimidine sulphonamide hybrids: design, synthesis, antiprotozoal activity and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-cyclopropylpyridine-2-sulfonamide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling N-cyclopropylpyridine-2-sulfonamide must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions.
Summary of Chemical Data
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes available data for the closely related isomer, N-cyclopropylpyridine-3-sulfonamide, and includes general hazard classifications for similar sulfonamide compounds. Researchers should handle this compound with the assumption that it shares these or similar hazardous properties.
| Property | Value | Citation |
| Molecular Formula | C₈H₁₀N₂O₂S | [1] |
| Molecular Weight | 198.24 g/mol | [1] |
| Appearance | Solid (presumed) | |
| GHS Hazard Statements (General for Sulfonamides) | Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation. | [2] |
| GHS Precautionary Statements (General for Sulfonamides) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/ container to an approved waste disposal plant. | [2] |
Experimental Protocols: Disposal Procedures
The following step-by-step disposal procedures are based on established best practices for the handling of hazardous chemical waste and information from SDSs of structurally similar compounds.[3][4]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risk.[4] This includes:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant and chemically resistant lab coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.
Step 3: Labeling and Storage
All waste containers must be accurately and clearly labeled.
-
Label Contents: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2]
Step 4: Disposal
The final disposal of this compound waste must be conducted through an approved hazardous waste disposal service.
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for arranging a chemical waste pickup with your EHS department or a licensed contractor.
-
Do Not Dispose Down the Drain: this compound and its containers should not be disposed of in the regular trash or poured down the sanitary sewer.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: General workflow for the safe disposal of chemical waste.
By adhering to these procedures, researchers can mitigate the risks associated with handling this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most up-to-date regulatory information.
References
Personal protective equipment for handling N-cyclopropylpyridine-2-sulfonamide
Hazard Assessment
Based on the analysis of related sulfonamide and pyridine compounds, N-cyclopropylpyridine-2-sulfonamide is presumed to have the following potential hazards:
-
Skin Irritation and Sensitization: May cause skin irritation and could lead to an allergic skin reaction upon contact.[1]
-
Eye Irritation: Likely to cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[2] A face shield is required if there is a risk of splashing or dust generation.[2] | Double gloving with powder-free nitrile gloves is recommended.[3] The outer glove should be changed immediately upon contamination.[4] | A lab coat made of low-permeability fabric should be worn.[3] Long-sleeved gowns with tight-fitting cuffs are ideal.[3] | An N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or glove box.[4] |
| Solution Preparation and Handling | Chemical splash goggles are mandatory.[2] A face shield should be worn over safety glasses if there is a splash hazard.[2] | Double gloving with chemically resistant gloves (e.g., nitrile) is required.[3] Regularly change gloves, at least every 30-60 minutes, or immediately if contaminated.[4] | A chemical-resistant lab coat or gown should be worn.[3] Ensure cuffs of gloves overlap with the sleeves of the gown.[4] | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[5] |
| Waste Disposal | Chemical splash goggles and a face shield are recommended.[6] | Heavy-duty, chemically resistant gloves should be worn. | A chemical-resistant apron or gown over a lab coat is advised. | If there is a risk of aerosol or dust generation during disposal, a respirator should be worn. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[5] Ensure that safety showers and eyewash stations are readily accessible.[5]
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Spill Management:
-
Minor Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] Clean the spill area with an appropriate solvent and then with soap and water.
-
Minor Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
-
Disposal Plan:
All waste containing this compound, including contaminated PPE, empty containers, and experimental residues, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Disposable items such as gloves, bench paper, and pipette tips should be collected in a designated, sealed waste bag.
Dispose of all waste through your institution's EHS-approved hazardous waste disposal program.[1] Do not dispose of this compound down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
